NH2-PEG3-C1-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTHWLFOQWLZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of PEGylation in PROTAC Design: A Technical Guide to the NH2-PEG3-C1-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that eliminates disease-causing proteins. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce degradation of a specific protein of interest. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex. This technical guide delves into the core mechanism of action of PROTACs, with a specific focus on the role and impact of the NH2-PEG3-C1-Boc linker, a widely used building block in PROTAC synthesis.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 Ligase), which is the crucial step for initiating protein degradation.[3] Once the complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[2] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[4][5] The PROTAC molecule itself is not degraded in this process and is released to engage another target protein molecule, enabling it to act catalytically at sub-stoichiometric concentrations.[2][6]
The Role of the Linker: More Than a Spacer
The chemical linker is a pivotal component that dictates the biological activity of a PROTAC. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which is often a key predictor of degradation efficiency.[7][8]
The This compound linker belongs to the polyethylene glycol (PEG) class of flexible linkers. These are among the most frequently used linkers in PROTAC design for several strategic reasons:[9][10]
-
Solubility and Physicochemical Properties: PROTACs are often large molecules that fall outside the typical "rule of five" for drug-likeness, leading to poor aqueous solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving the hydrophilicity and solubility of the entire molecule.[11][]
-
Cell Permeability: The relationship between PEGylation and permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers allows the PROTAC to adopt folded conformations. This can shield the molecule's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[11][13] However, excessive PEGylation can decrease cellular uptake, making the optimization of PEG unit number crucial.[11]
-
Flexibility and Ternary Complex Formation: The conformational flexibility of a PEG linker allows the two ligands to orient themselves optimally to bind their respective proteins, facilitating the formation of a stable and productive ternary complex.[10][14] A linker that is too short may cause steric hindrance, while an excessively long linker can lead to inefficient ubiquitination due to high conformational entropy.[15]
The "NH2" (amine) and the protected "C1" (a carboxyl group precursor) ends of the linker provide the reactive handles for conjugation to the E3 ligand and the target protein ligand, respectively. The "Boc" (tert-Butyloxycarbonyl) is a common protecting group for the amine, which is removed during the chemical synthesis process to allow for coupling.[16][17]
Quantitative Analysis of Linker Impact
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax).[18] Numerous studies have demonstrated that linker length and composition are critical variables that must be empirically optimized for each target and E3 ligase pair.
Below is a summary of data from comparative studies illustrating the impact of linker length on PROTAC performance. While not exclusively using 3-unit PEG linkers, these examples underscore the principle of length optimization.
| Target Protein | Linker Type/Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether (< 12) | No degradation | - | [1] |
| Alkyl/Ether (21) | 3 | 96% | [1][9] | |
| Alkyl/Ether (29) | 292 | 76% | [1][9] | |
| BRD4 | 2 PEG units | >5000 | - | [9] |
| 4 PEG units | <500 | - | [9] | |
| PI3K/mTOR | Flexible linkers (PEG/Alkyl) | Superior degradation | - | [14] |
This table is a representative summary. Absolute values are system-dependent.
The data consistently show a "Goldilocks" effect, where a linker must be long enough to bridge the two proteins effectively but not so long that it destabilizes the ternary complex. For instance, TBK1-targeting PROTACs were inactive with linkers shorter than 12 atoms, showed peak potency with a 21-atom linker, and lost significant potency as the linker was extended to 29 atoms.[1][9] This highlights the necessity of synthesizing and testing a matrix of linker lengths for each new PROTAC system.
Experimental Protocols for PROTAC Evaluation
A multi-step experimental workflow is required to fully characterize a PROTAC's mechanism of action, from target engagement to final protein degradation.
Protein Degradation Assay (Western Blot)
Western blotting is the gold-standard method for directly measuring the reduction in cellular protein levels following PROTAC treatment.[4]
Objective: To quantify the dose- and time-dependent degradation of a target protein and determine the PROTAC's DC50 and Dmax values.
Methodology:
-
Cell Culture and Treatment: Plate adherent cells in multi-well plates and allow them to attach overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][5]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.[4][18]
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control for each concentration and plot a dose-response curve to determine DC50 and Dmax.[4]
Ternary Complex Formation Assays
Confirming that a PROTAC can effectively induce a ternary complex is critical for mechanistic validation and can help explain differences in degradation efficacy.
A. Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics (association and dissociation rates) and affinity of the binary and ternary complexes.[2][19]
Methodology:
-
Immobilization: Covalently immobilize one of the purified proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[19][20]
-
Binary Interaction Analysis: Flow the PROTAC alone over the chip to measure its direct binding kinetics to the immobilized E3 ligase. In a separate experiment, flow the target protein over a chip with immobilized PROTAC (or vice-versa) to determine the other binary interaction.
-
Ternary Complex Analysis: To measure the ternary complex, pre-incubate the PROTAC with a near-saturating concentration of the target protein (the non-immobilized partner).[2] Flow this mixture over the E3 ligase-coated sensor chip. The resulting sensorgram reflects the formation and dissociation of the full ternary complex.
-
Data Analysis: Fit the kinetic data to appropriate binding models to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. This can also reveal the cooperativity of the system.[19]
B. NanoBRET™ Live-Cell Assay
Objective: To measure ternary complex formation in a physiological, live-cell environment.[21][22]
Methodology:
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor) in a suitable cell line.[23]
-
Cell Plating and Labeling: Plate the engineered cells in a white, multi-well assay plate. Add the fluorescent HaloTag® ligand, which permeates the cells and covalently binds to the HaloTag® fusion protein.
-
Treatment and Substrate Addition: Treat the cells with the PROTAC at various concentrations. Add the NanoLuc® substrate.[24]
-
Detection: Measure the light emission at two wavelengths simultaneously: one for the NanoLuc® donor and one for the HaloTag® acceptor.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates that the PROTAC has brought the donor and acceptor into close proximity, confirming ternary complex formation.[22]
C. AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To detect and quantify the formation of ternary complexes in a biochemical, no-wash format.[25][26]
Methodology:
-
Assay Setup: Combine the purified, tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase) with the PROTAC in a microplate well.[26]
-
Bead Addition: Add AlphaLISA® Acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and Alpha Donor beads conjugated with an antibody against the other tag (e.g., anti-His).
-
Incubation: Incubate the mixture in the dark to allow for complex formation and bead association.
-
Detection: If a ternary complex has formed, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is read at 615 nm.
-
Data Analysis: The intensity of the light signal is directly proportional to the amount of ternary complex formed. A characteristic "hook effect" is often observed, where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes that prevent ternary association.[27]
Conclusion
The this compound linker is a versatile and powerful tool in the rational design of PROTACs. Its inherent flexibility and hydrophilicity can be leveraged to improve the solubility, permeability, and overall efficacy of a protein degrader. However, the performance of a PROTAC is exquisitely sensitive to the linker's properties, particularly its length. A comprehensive evaluation using a suite of biochemical, biophysical, and cell-based assays is essential to validate the mechanism of action and to optimize linker design for the development of potent and selective next-generation therapeutics. The systematic approach of synthesizing and testing various linker lengths remains a cornerstone of successful PROTAC discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. aragen.com [aragen.com]
- 21. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 22. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 23. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. revvity.com [revvity.com]
- 26. SLAS2024 [slas2024.eventscribe.net]
- 27. resources.revvity.com [resources.revvity.com]
An In-Depth Technical Guide to the Laboratory Synthesis of NH2-PEG3-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of NH2-PEG3-C1-Boc, a valuable heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis, characterization, and application context of this polyethylene glycol (PEG)-based linker are detailed to support its effective use in laboratory settings.
Introduction
This compound, also known as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a versatile chemical tool in drug discovery and development. Its structure features a primary amine and a Boc-protected amine, separated by a three-unit polyethylene glycol (PEG) spacer. This configuration allows for sequential conjugation reactions, making it an ideal component for constructing complex molecules like PROTACs.[1][2] The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 189808-70-6 | [7] |
| Molecular Formula | C₁₂H₂₅NO₅ | [7] |
| Molecular Weight | 263.33 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [8] |
| Purity | ≥98% | [7][8] |
| Storage | -20°C | [7] |
Synthetic Route and Mechanism
The synthesis of this compound is primarily achieved through the selective mono-Boc protection of the corresponding diamine, 4,7,10-trioxa-1,13-tridecanediamine. The key challenge in this synthesis is to prevent the formation of the di-protected byproduct. A widely adopted and efficient method to achieve this selectivity involves the mono-protonation of the diamine. By adding one equivalent of an acid, one of the two primary amino groups is protonated and deactivated towards nucleophilic attack. The subsequent addition of one equivalent of di-tert-butyl dicarbonate (Boc₂O) results in the preferential protection of the remaining free amino group.[9][10]
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process: mono-protonation followed by Boc-protection.
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on the general method for selective mono-Boc protection of diamines.[9][11]
Materials and Reagents
Table 2: Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| 4,7,10-Trioxa-1,13-tridecanediamine | 4246-51-9 | 220.31 | 10.0 g | 45.4 |
| Chlorotrimethylsilane (TMSCl) | 75-77-4 | 108.64 | 4.93 g (5.73 mL) | 45.4 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 9.91 g | 45.4 |
| Anhydrous Methanol (MeOH) | 67-56-1 | - | 150 mL | - |
| Dichloromethane (DCM) | 75-09-2 | - | As needed | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | - | As needed (2N solution) | - |
| Deionized Water | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |
Procedure
-
Mono-protonation:
-
To a stirred solution of 4,7,10-trioxa-1,13-tridecanediamine (10.0 g, 45.4 mmol) in anhydrous methanol (100 mL) at 0 °C under an inert atmosphere, add chlorotrimethylsilane (5.73 mL, 45.4 mmol) dropwise.
-
A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Boc-Protection:
-
To the reaction mixture, add deionized water (5 mL) followed by a solution of di-tert-butyl dicarbonate (9.91 g, 45.4 mmol) in methanol (50 mL).
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Dilute the reaction mixture with deionized water (100 mL).
-
Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting material and di-protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N sodium hydroxide solution.
-
Extract the product into dichloromethane (3 x 75 mL).
-
-
Isolation and Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
-
Characterization Data
The final product should be characterized to confirm its identity and purity.
Table 3: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR | Consistent with the structure of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate.[8] |
| Mass Spectrometry | [M+H]⁺ = 264.19 |
| Purity (HPLC/NMR) | ≥98% |
A certificate of analysis for a commercially available sample confirms that the ¹H NMR spectrum and mass spectrometry data are consistent with the expected structure.[12]
Application in PROTACs
This compound is a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[2] This leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6]
The PEG linker in this compound plays a critical role in the efficacy of the resulting PROTAC. It influences:
-
Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule.[5]
-
Cell Permeability: The linker length and composition affect the ability of the PROTAC to cross the cell membrane.[3]
-
Ternary Complex Formation: The flexibility and length of the linker are crucial for the optimal orientation of the POI and the E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][]
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the role of the linker in connecting the two active domains of the molecule.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The synthesis of this compound via selective mono-Boc protection of 4,7,10-trioxa-1,13-tridecanediamine is a reliable and efficient method for obtaining this key building block for PROTAC development. The physicochemical properties imparted by the PEG linker are instrumental in optimizing the therapeutic potential of these novel protein degraders. This guide provides the necessary technical information for the successful synthesis and application of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 7. chemscene.com [chemscene.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
NH2-PEG3-C1-Boc molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of NH2-PEG3-C1-Boc, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. This document will detail its molecular characteristics and provide a general framework for its application in scientific research.
Core Molecular Data
The compound commonly referred to as this compound is chemically identified as tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate.[1][2][3] It incorporates a hydrophilic polyethylene glycol (PEG) spacer, a terminal primary amine (-NH2), and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This structure allows for selective and sequential conjugation reactions.
The quantitative properties of this molecule are summarized in the table below.
| Property | Value |
| Chemical Formula | C13H28N2O5[1][2][3][4] |
| Molecular Weight | 292.37 g/mol [1][2] |
| CAS Number | 101187-40-0[1][2][3][4] |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥95% |
Experimental Protocols
The utility of this compound lies in its bifunctional nature. The free primary amine can be reacted with various electrophiles, while the Boc-protected amine remains unreactive. The Boc group can be subsequently removed under acidic conditions to reveal a new primary amine for further conjugation.
General Protocol for Amine Coupling
This protocol outlines a general procedure for conjugating the primary amine of this compound to a carboxylic acid on a target molecule (e.g., a protein, peptide, or nanoparticle) using carbodiimide chemistry.
Materials:
-
This compound
-
Target molecule with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., MES or PBS, pH 6.0-7.5)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the target molecule in the reaction buffer. Add EDC and NHS to activate the carboxylic acid groups, forming a more stable NHS ester. Allow this reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add this compound to the activated target molecule solution. The molar ratio of the linker to the target molecule should be optimized based on the desired degree of labeling. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove excess linker and byproducts using an appropriate purification method based on the size and properties of the conjugate.
General Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine for subsequent reactions.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Organic solvent (e.g., dichloromethane)
-
Neutralizing base (e.g., triethylamine or a buffered solution)
Procedure:
-
Deprotection: Dissolve the Boc-protected conjugate in an organic solvent and add TFA. The concentration of TFA and reaction time will depend on the stability of the conjugate. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Solvent Removal: Once the deprotection is complete, remove the TFA and solvent, typically by rotary evaporation.
-
Neutralization: Neutralize the resulting amine salt by adding a base or by buffer exchange to prepare it for the next conjugation step.
Visualizing the Workflow
The following diagrams illustrate the logical flow of utilizing this compound in a typical bioconjugation experiment.
Caption: A typical workflow for dual-labeling using this compound.
Caption: Decision tree for sequential conjugation strategies.
References
- 1. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
The Versatility of NH2-PEG3-C1-Boc: An In-depth Technical Guide for Researchers
Abstract
The heterobifunctional linker, NH2-PEG3-C1-Boc, has emerged as a critical tool in modern drug development and bioconjugation. Its unique architecture, featuring a terminal primary amine, a hydrophilic triethylene glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid, offers researchers a versatile platform for the precise assembly of complex biomolecules. This guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its significant applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of the PEG3 spacer enhances aqueous solubility and optimizes the spatial orientation of conjugated moieties, while the orthogonal protecting groups allow for controlled, stepwise conjugation strategies. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, providing the foundational knowledge required to effectively utilize this powerful linker in their research endeavors.
Core Features and Physicochemical Properties
This compound, systematically named tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate, is a monodisperse PEG derivative that offers a precise and well-defined linker length.[1][2] Its structure is characterized by three key functional components:
-
Primary Amine (-NH2): This terminal group provides a reactive site for conjugation to molecules bearing carboxylic acids, activated NHS esters, or other carbonyl groups.
-
Triethylene Glycol Spacer (-PEG3-): The hydrophilic PEG3 chain enhances the aqueous solubility of the resulting conjugate, a crucial factor for in vivo applications.[1][2] It also provides a flexible spacer arm to mitigate steric hindrance between the conjugated molecules.
-
Boc-Protected Carboxylic Acid (-C1-Boc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal carboxylic acid allows for orthogonal chemical strategies. This group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a free carboxylic acid for subsequent conjugation steps.
The precise molecular weight and structure of this linker ensure batch-to-batch consistency and reproducibility in conjugation experiments.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 189808-70-6 | [3][4][5] |
| Molecular Formula | C12H25NO5 | [4][5] |
| Molecular Weight | 263.33 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥95% - ≥98% | [4][5] |
| Solubility | Soluble in DMSO, DMF, DCM, and Water | [3] |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound: Boc deprotection and NHS ester conjugation.
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal carboxylic acid.
Materials:
-
Boc-protected PEG linker (this compound)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic species, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Continue stirring the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting deprotected product can often be used in the next step without further purification. For long-term storage, it is recommended to neutralize the TFA salt. This can be achieved by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
Protocol for Amine Conjugation via NHS Ester Chemistry
This protocol outlines the conjugation of the primary amine of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO, DCM)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0) for protein conjugations
-
Quenching buffer (e.g., Tris or glycine solution)
-
Reaction vessel
-
Stir bar
-
Purification system (e.g., dialysis, gel filtration, or HPLC)
Procedure for Small Molecule Conjugation:
-
Dissolve the amine-containing linker (this compound) in an anhydrous organic solvent such as DMF or DMSO.
-
In a separate vessel, dissolve the NHS ester-functionalized molecule in the same solvent.
-
Under continuous stirring, add the NHS ester solution to the linker solution. A 1:1 to 1.2:1 molar ratio of NHS ester to amine is typically used.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques.
Procedure for Protein Conjugation:
-
Equilibrate the vial of the NHS ester-functionalized molecule to room temperature before opening.
-
Dissolve the protein to be conjugated in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of the this compound linker in an organic solvent such as DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Remove the unreacted linker and byproducts by dialysis or gel filtration.
Visualizing Workflows and Structures
Visual representations are crucial for understanding the structure and utility of this compound. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Bioconjugation Workflow
Caption: General workflow for bioconjugation using this compound.
Boc Deprotection Reaction
Caption: Reaction scheme for the deprotection of the Boc group.
Applications in PROTAC Synthesis
A prominent application of this compound is in the construction of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The this compound linker is well-suited for PROTAC synthesis due to:
-
Hydrophilicity: The PEG3 spacer improves the often-poor solubility of complex PROTAC molecules.[1][2]
-
Modularity: The orthogonal reactive ends allow for the sequential and controlled attachment of the target protein ligand and the E3 ligase ligand.
-
Optimized Length: The defined length of the PEG3 spacer provides a rational starting point for optimizing the distance between the two ligands for efficient ternary complex formation.
A typical solid-phase synthesis strategy for a PROTAC using this linker involves immobilizing one of the ligands on a solid support, followed by the attachment of the this compound linker, deprotection of the Boc group, and finally, the coupling of the second ligand.
Conclusion
This compound is a high-purity, monodisperse PEG linker with significant utility in bioconjugation and drug development. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides a robust and versatile tool for the synthesis of complex biomolecules, including antibody-drug conjugates and PROTACs. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully incorporate this valuable linker into their experimental designs, thereby advancing the frontiers of therapeutic and diagnostic development.
References
The Strategic Role of the Boc Protecting Group in NH2-PEG3-C1-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), bifunctional linker molecules play a pivotal role. NH2-PEG3-C1-Boc is one such critical linker, designed with specific functionalities to facilitate the precise and efficient synthesis of complex biomolecules. This technical guide provides an in-depth exploration of the core functions of its constituent parts, with a primary focus on the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group. We will delve into the chemical properties, experimental protocols, and the synergistic interplay between the Boc-protected amine, the polyethylene glycol (PEG) spacer, and the terminal alkylamine.
Core Components and Their Functions
The molecule this compound is a heterobifunctional linker comprised of three key moieties:
-
Boc-Protected Amine: The Boc group serves as a temporary shield for one of the primary amines. This protection is crucial for achieving regioselectivity during synthesis, allowing for the sequential coupling of different molecules to either end of the linker. The Boc group is stable under a variety of reaction conditions, including basic and nucleophilic environments, but can be readily removed under acidic conditions.[1][2]
-
PEG3 Spacer: The tri-ethylene glycol (PEG3) unit is a hydrophilic spacer. Its inclusion in the linker structure enhances the aqueous solubility and biocompatibility of the final conjugate, which is often a significant challenge for large, hydrophobic molecules like PROTACs.[3][4] The PEG linker's flexibility can also be critical for allowing the two ends of the PROTAC to optimally bind to their respective protein targets.[1][5]
-
C1-NH2 (Methylamine Terminus): The other end of the linker terminates in a primary amine connected via a methylene (C1) spacer. This primary amine is a reactive handle for conjugation to a variety of functional groups, most commonly carboxylic acids on a target-binding ligand, to form a stable amide bond. Recent studies in PROTAC design have highlighted the importance of linker composition, with alkyl chains being explored as alternatives to PEG linkers to modulate properties like cell permeability.[3][6] The inclusion of this short alkyl chain can influence the overall lipophilicity and conformational flexibility of the resulting PROTAC.
The Indispensable Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is arguably the most critical component for the synthetic utility of this compound. Its primary role is to ensure that the two primary amines of the diamino-PEG-alkyl backbone can be addressed orthogonally. Without the Boc group, reacting the linker with a single equivalent of an activated carboxylic acid would result in a statistical mixture of mono-acylated product at either amine, di-acylated product, and unreacted starting material, making purification complex and yields low.
The Boc group's stability to basic and nucleophilic conditions allows for the deprotection of other protecting groups (e.g., Fmoc, which is base-labile) or for carrying out base-mediated coupling reactions without premature cleavage of the Boc group.[2] Its clean and efficient removal under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerates the free amine with minimal side products.[7][8]
Mechanism of Boc Deprotection
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes to release carbon dioxide and the free amine.
This mechanism is illustrated in the following diagram:
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its deprotected counterpart is provided below.
| Property | This compound | Deprotected Amine (Diamino-PEG3-C1) |
| Molecular Formula | C13H28N2O5 | C8H20N2O3 |
| Molecular Weight | 292.37 g/mol | 192.26 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Solubility | Soluble in water, DMSO, DMF, CH2Cl2 | Soluble in water and polar organic solvents |
| Storage Conditions | -20°C, protect from light and moisture | -20°C, protect from light and moisture |
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
1,11-Diamino-3,6,9-trioxaundecane (diamino-PEG3)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Dissolve 1,11-diamino-3,6,9-trioxaundecane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TEA (1.1 eq) to the solution.
-
In a separate flask, dissolve (Boc)2O (1.0 eq) in anhydrous DCM.
-
Add the (Boc)2O solution dropwise to the cooled diamine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of EtOAc in hexanes, followed by a gradient of MeOH in DCM to isolate the mono-Boc protected product.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Standard Protocol for Boc Deprotection
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Add toluene and co-evaporate under reduced pressure (repeat 2-3 times) to remove residual TFA. The product is the TFA salt of the diamine.
-
For neutralization, dissolve the residue in an organic solvent (e.g., DCM or EtOAc) and wash with saturated aqueous NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free diamine.
Quantitative Data on Boc Deprotection
The rate of Boc deprotection is dependent on several factors, including the strength and concentration of the acid, the reaction temperature, and the substrate itself.[2][7][9] While specific kinetic data for this compound is not extensively published, the following table provides a summary of typical conditions and expected outcomes for the deprotection of Boc-protected PEGylated amines.
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | DCM | 0 to RT | 30 min - 2 h | Most common and generally efficient method. Scavengers (e.g., triisopropylsilane) may be needed for sensitive substrates.[2] |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | RT | 1 - 4 h | An effective alternative to TFA. The product is isolated as the hydrochloride salt. |
| Formic Acid | 80-90% | Water | RT to 50 | 12 - 48 h | Milder conditions, suitable for acid-sensitive substrates, but requires longer reaction times. |
| p-Toluenesulfonic Acid | 1.2 eq | EtOH | Reflux | 2 - 6 h | Solid reagent, can be easier to handle than corrosive liquids. |
Logical and Experimental Workflows
Synthetic Strategy for a Bifunctional Molecule
The use of this compound in a synthetic workflow allows for a logical, stepwise construction of a bifunctional molecule, such as a PROTAC.
Experimental Workflow for Monitoring Boc Deprotection
A robust analytical workflow is essential to ensure complete deprotection and to quantify the yield of the desired product.
Conclusion
The Boc protecting group in this compound is a cornerstone of its synthetic utility, enabling the controlled, sequential assembly of complex bifunctional molecules. Its stability under a broad range of conditions, coupled with its clean and efficient removal under acidic treatment, provides chemists with a reliable and versatile tool. Understanding the interplay between the Boc group, the hydrophilic PEG spacer, and the reactive amine termini is essential for the rational design and synthesis of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge and practical protocols to effectively utilize this critical linker in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
The Strategic Application of NH2-PEG3-C1-Boc in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous properties. This guide provides a comprehensive technical overview of the application of a specific PEG linker, NH2-PEG3-C1-Boc, in PROTAC development. We will delve into its chemical properties, role in PROTAC synthesis, and the experimental methodologies used to evaluate the resulting protein degraders.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a PEG-based PROTAC linker characterized by a three-unit PEG chain, a terminal amine (NH2) group, and a Boc (tert-butyloxycarbonyl) protected carboxyl group. This structure provides a versatile platform for the stepwise and controlled synthesis of PROTACs.
Physicochemical Properties
The properties of the this compound linker contribute significantly to the overall characteristics of the final PROTAC molecule.
| Property | Value/Description | Significance in PROTAC Development |
| Molecular Formula | C12H25NO5 | Influences molecular weight and overall size of the PROTAC. |
| Molecular Weight | 263.33 g/mol | A key parameter in assessing 'drug-likeness' and permeability. |
| Appearance | Liquid | Relevant for handling and reaction setup. |
| Solubility | Soluble in DMSO | Important for stock solution preparation and use in cellular assays.[1] |
| Calculated LogP | 0.3366 | Indicates the lipophilicity of the linker, which affects cell permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 80.01 Ų | A predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
The Role of this compound in PROTAC Design and Synthesis
The this compound linker serves as a flexible and hydrophilic spacer in a PROTAC molecule. Its key functions include:
-
Bridging the POI and E3 Ligase Ligands: The primary role of the linker is to connect the two binding moieties at an optimal distance and orientation to facilitate the formation of a stable and productive ternary complex.
-
Enhancing Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often hydrophobic warhead and E3 ligase ligand, which is crucial for bioavailability and assay compatibility.
-
Improving Cell Permeability: While long PEG chains can sometimes hinder cell permeability, shorter chains like PEG3 can strike a balance between solubility and the ability to cross the cell membrane. The linker's flexibility may allow the PROTAC to adopt conformations that shield polar groups, facilitating membrane transit.
-
Tunability: The defined length of the PEG3 chain allows for systematic optimization of the linker length, which is a critical parameter for PROTAC efficacy.
General Synthesis Strategy
The synthesis of a PROTAC using an amine-PEG-Boc linker typically involves a multi-step process that allows for the controlled coupling of the two ligands. The Boc protecting group on the carboxyl end and the free amine provide orthogonal handles for sequential amide bond formation. A general synthetic workflow is outlined below:
References
Methodological & Application
Application Notes and Protocols for NH2-PEG3-C1-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG3-C1-Boc is a heterobifunctional linker molecule integral to the field of bioconjugation. Its structure comprises a primary amine (NH2), a three-unit polyethylene glycol (PEG3) spacer, a single carbon (C1) alkyl chain, and a tert-butyloxycarbonyl (Boc) protected amine. This configuration offers a versatile platform for covalently linking biomolecules, such as antibodies or proteins, to therapeutic agents or molecular probes.
The PEG3 moiety enhances the solubility and pharmacokinetic profile of the resulting conjugate, while the terminal primary amine allows for straightforward coupling to carboxylic acids or activated esters on a target molecule.[] The Boc protecting group provides an orthogonal handle for subsequent chemical modifications; it is stable under conditions required for amide bond formation but can be readily removed under acidic conditions to reveal a second primary amine for further conjugation.[2][3] This dual functionality makes this compound a valuable tool in the development of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]
Core Applications and Methodologies
The primary utility of this compound lies in its ability to facilitate a two-step sequential bioconjugation. This process typically involves:
-
Initial Conjugation: The free primary amine of the linker is reacted with a carboxyl group on a biomolecule (e.g., an antibody) or a small molecule drug. This is commonly achieved through the formation of a stable amide bond, often mediated by carbodiimide chemistry (EDC/NHS).[6][7]
-
Boc Deprotection: The Boc protecting group is removed from the other end of the linker using a strong acid, typically trifluoroacetic acid (TFA), to expose a new primary amine.[2][3]
-
Secondary Conjugation: This newly deprotected amine is then available for a second conjugation reaction, allowing for the attachment of another molecule of interest.
This strategic approach is fundamental to the construction of ADCs, where an antibody is first linked to the PEG spacer, followed by the deprotection and attachment of a cytotoxic payload. Similarly, in PROTAC synthesis, this linker can connect a target protein ligand to an E3 ligase ligand.[2][5]
Data Presentation: Reaction Parameters
The following tables summarize typical quantitative data for the key reactions involving this compound. Note that optimal conditions may vary depending on the specific substrates and should be empirically determined.
Table 1: EDC/NHS Mediated Amide Coupling of this compound
| Parameter | Recommended Range | Notes |
| Molar Ratio (Biomolecule:Linker) | 1:5 to 1:20 | A molar excess of the linker is used to drive the reaction to completion. |
| Molar Ratio (EDC:NHS) | 1:1 to 1:1.5 | NHS is used to stabilize the activated carboxyl group, improving reaction efficiency.[7] |
| pH | 6.0 - 7.5 | Optimal for EDC/NHS chemistry to balance carboxyl activation and amine reactivity.[8] |
| Temperature | Room Temperature (20-25°C) | Mild conditions to preserve the integrity of biomolecules. |
| Reaction Time | 2 - 4 hours | Can be extended to overnight at 4°C for sensitive biomolecules. |
| Typical Conjugation Efficiency | 60 - 90% | Dependent on the reactivity of the specific biomolecule. |
Table 2: Boc Deprotection of the Conjugate
| Parameter | Recommended Condition | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A strong acid that efficiently cleaves the Boc group.[2][3] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred to prevent side reactions. |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations can lead to faster deprotection but may affect protein stability.[2] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid at this temperature. |
| Reaction Time | 30 - 60 minutes | Monitor by LC-MS to ensure complete deprotection and minimize protein exposure to acid.[2] |
| Typical Deprotection Yield | > 95% | Generally a high-yielding reaction. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the conjugation of the free amine of the linker to available carboxyl groups (e.g., on aspartic or glutamic acid residues) of a protein.
Materials:
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Prepare a 10 mg/mL solution of the protein in the reaction buffer.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
To the protein solution, add the EDC and NHS stock solutions to achieve a final molar excess as determined by optimization (e.g., 10-fold excess of each over the protein).
-
Incubate for 15 minutes at room temperature with gentle mixing to activate the carboxyl groups on the protein.
-
Add the this compound stock solution to the activated protein solution to achieve the desired molar excess (e.g., 20-fold).
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the resulting Boc-protected PEGylated protein using SEC or TFF to remove unreacted linker and coupling reagents.
-
Characterize the conjugate by methods such as SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry to determine the degree of labeling.
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc group to expose a terminal amine for subsequent conjugation.
Materials:
-
Lyophilized Boc-protected PEGylated protein
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
Procedure:
-
Dissolve the lyophilized Boc-protected PEGylated protein in anhydrous DCM.
-
Add TFA to the solution to achieve the desired final concentration (e.g., 50% v/v).
-
Incubate the reaction mixture for 30 minutes at room temperature.[2]
-
Monitor the deprotection reaction by LC-MS to confirm the removal of the Boc group.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and carefully discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
Air-dry the protein pellet and resuspend it in the neutralization buffer for immediate use in a subsequent conjugation step or a suitable storage buffer.
Mandatory Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for NH2-PEG3-C1-Boc in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of NH2-PEG3-C1-Boc, a heterobifunctional linker, in peptide synthesis. This document outlines the key properties of the molecule, its role in modifying peptides, and detailed protocols for its incorporation into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS). The information is intended to enable researchers to effectively employ this reagent for the development of PEGylated peptides with enhanced therapeutic properties.
Introduction to this compound
This compound is a valuable tool in peptide chemistry, featuring a short polyethylene glycol (PEG) chain. The molecule has a terminal amine group and a carbamate-protected amine (Boc). This structure allows for the controlled introduction of a hydrophilic PEG spacer into a peptide sequence.
The key features of this compound include:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides acid-labile protection of the terminal amine, making it compatible with Boc-based solid-phase peptide synthesis (SPPS) strategies.[1][2][3] This protecting group is stable under the basic conditions used for Fmoc deprotection, allowing for orthogonal protection schemes.[4]
-
PEG3 Spacer: The triethylene glycol spacer is a short, hydrophilic chain that can enhance the solubility and bioavailability of the resulting peptide.[] PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[4]
-
Terminal Amine: The free amine group allows for the coupling of the linker to the C-terminus of a peptide or to the side chain of acidic amino acids like aspartic acid or glutamic acid.
Chemical Structure:
Caption: Chemical Structure of this compound.
Applications in Peptide Synthesis
The primary application of this compound is in the PEGylation of synthetic peptides. PEGylation can confer several advantageous properties to a peptide, including:
-
Improved Solubility: The hydrophilic PEG chain can significantly increase the aqueous solubility of hydrophobic peptides.[4]
-
Enhanced Bioavailability: By increasing solubility and stability, PEGylation can lead to improved absorption and distribution of the peptide in vivo.
-
Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing the risk of an immune response.[4]
-
Increased Proteolytic Resistance: The steric hindrance provided by the PEG chain can protect the peptide from degradation by proteases, thereby extending its half-life.[4]
Experimental Protocols
The following protocols are intended as a general guide for the incorporation of this compound into a peptide using manual Boc-SPPS. Automated synthesizers can also be programmed to perform these steps.
Materials and Reagents
-
This compound
-
Boc-protected amino acids
-
SPPS resin (e.g., Merrifield resin, PAM resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
HOBt (1-Hydroxybenzotriazole)
-
Piperidine (for optional Fmoc deprotection)
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H2O)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Workflow for Peptide Synthesis with this compound
Caption: General workflow for incorporating this compound in SPPS.
Detailed Protocol for Coupling this compound
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the this compound is being coupled to the N-terminus of the resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).[3]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
Prepare the coupling solution: Dissolve this compound (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in DMF.
-
Add DIEA (4 eq.) to the coupling solution and pre-activate for 2 minutes.
-
Add the activated linker solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling should be repeated.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amino groups using a solution of acetic anhydride and DIEA in DMF.
Protocol for Final Cleavage and Deprotection
-
Resin Preparation: Wash the PEGylated peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
Treat the resin with a cleavage cocktail appropriate for Boc-SPPS and the specific amino acid side-chain protecting groups used. A common cocktail is HF:anisole (9:1) at 0°C for 1-2 hours. Alternatively, a less hazardous cocktail such as TFA:TIS:H2O (95:2.5:2.5) can be used for many peptides.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., acetonitrile/water mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final PEGylated peptide using mass spectrometry and analytical HPLC.
Quantitative Data
The efficiency of coupling reactions involving PEG linkers can be influenced by factors such as the peptide sequence, resin loading, and coupling reagents. The following table provides representative data from the synthesis of a PEGylated peptide, illustrating typical yields that can be expected.
| Step | Parameter | Value | Reference |
| Peptide Synthesis | Resin Loading | 0.5 mmol/g | N/A |
| Coupling of PEG Linker | Coupling Efficiency | >95% (as determined by Kaiser test) | [6] |
| Cleavage and Purification | Overall Yield of Crude Peptide | 60-70% | N/A |
| HPLC Purification | Purity of Final PEGylated Peptide | >98% | N/A |
Note: The values presented are illustrative and may vary depending on the specific peptide sequence and experimental conditions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling of PEG Linker | Steric hindrance from the peptide or linker; peptide aggregation. | Repeat the coupling step; use a more powerful coupling reagent like HATU; perform the coupling at a slightly elevated temperature (e.g., 40°C). |
| Low Yield of PEGylated Peptide | Incomplete coupling; premature cleavage from the resin during synthesis. | Ensure complete coupling at each step; use a more stable linker to the resin if necessary. |
| Difficulty in Purifying the Final Peptide | Aggregation of the PEGylated peptide. | Modify the HPLC gradient; use a different solvent system; add denaturants like guanidinium chloride to the purification buffer. |
Conclusion
This compound is a versatile and effective reagent for the introduction of a short PEG spacer into synthetic peptides. Its compatibility with standard Boc-SPPS protocols makes it accessible for a wide range of applications. The resulting PEGylated peptides often exhibit improved physicochemical and pharmacological properties, making this linker a valuable tool for researchers in drug discovery and development. Careful optimization of coupling conditions and purification methods will ensure the successful synthesis of high-purity PEGylated peptides.
References
Application Notes and Protocols for NH2-PEG3-C1-Boc in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule connecting these two components is critical to the ADC's efficacy, stability, and pharmacokinetic profile. NH2-PEG3-C1-Boc is a heterobifunctional linker featuring a short polyethylene glycol (PEG) spacer, a Boc-protected amine, and a single carbon unit (C1) which is presumed to be a reactive functional group for payload attachment, such as a carboxylic acid or an activated ester. The PEG3 moiety enhances the hydrophilicity of the linker-payload complex, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1] The Boc-protected amine allows for a controlled, stepwise conjugation process.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.
Principle of the Method
The synthesis of an ADC using the this compound linker is a multi-step process that involves the following key stages:
-
Payload-Linker Conjugation: The cytotoxic payload is first conjugated to the this compound linker. This typically involves the deprotection of the Boc group to reveal a primary amine, which is then reacted with an activated functional group on the payload.
-
Antibody Modification (if necessary): Depending on the conjugation strategy, the antibody may require modification to introduce a reactive handle for the linker. Common strategies include the reduction of interchain disulfide bonds to generate free thiols or the modification of lysine residues.
-
ADC Conjugation: The payload-linker complex is then conjugated to the modified or native antibody.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free payload-linker, and other impurities. The purified ADC is then characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.
Data Presentation
The use of a PEG linker can significantly impact the properties of an ADC. The following tables summarize representative quantitative data for ADCs synthesized with short-chain PEG linkers, illustrating the expected trends for a PEG3 linker.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data)
| Linker | Half-life (t½) in rats (hours) | Clearance (mL/h/kg) | Reference |
| No PEG | 25 | 0.8 | General Trend |
| PEG2 | 35 | 0.6 | General Trend |
| PEG3 (Expected) | ~40-50 | ~0.4-0.5 | Inferred |
| PEG4 | 60 | 0.3 | General Trend |
| PEG8 | 90 | 0.2 | [2] |
Note: Data is illustrative and actual values will depend on the specific antibody, payload, and experimental conditions. Clearance rates have been observed to increase for conjugates with PEG linkers shorter than PEG8.[2]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity (Illustrative Data)
| Linker | Cell Line | IC50 (nM) | Reference |
| No PEG | SK-BR-3 | 0.5 | General Trend |
| PEG2 | SK-BR-3 | 0.7 | General Trend |
| PEG3 (Expected) | SK-BR-3 | ~0.8-1.0 | Inferred |
| PEG4 | SK-BR-3 | 1.2 | General Trend |
| PEG8 | SK-BR-3 | 2.5 | General Trend |
Note: Data is illustrative. Longer PEG chains can sometimes lead to slightly reduced in vitro potency due to steric hindrance.
Experimental Protocols
The following are detailed protocols for the key experimental procedures involved in the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Payload-Linker Conjugation
This protocol assumes the "C1" component of the linker is a carboxylic acid that will be activated for conjugation to a payload with a primary amine.
Materials:
-
NH2-PEG3-C1(COOH)-Boc linker
-
Cytotoxic payload with a primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Boc Deprotection: a. Dissolve the NH2-PEG3-C1(COOH)-Boc linker in a 1:1 mixture of DCM and TFA.[3] b. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4] c. Remove the solvent and excess TFA under reduced pressure. d. Co-evaporate with toluene or DCM several times to ensure complete removal of TFA.[4] The resulting product is the deprotected linker (NH2-PEG3-C1(COOH)-NH2·TFA).
-
Activation of Payload (assuming payload has a carboxylic acid): a. Dissolve the cytotoxic payload in anhydrous DMF. b. Add EDC (1.5 equivalents) and NHS (1.2 equivalents). c. Stir the reaction at room temperature for 1-2 hours to form the NHS ester of the payload.
-
Conjugation of Payload to Deprotected Linker: a. Dissolve the deprotected linker in anhydrous DMF and add N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA salt. b. Add the activated payload solution to the linker solution. c. Stir the reaction at room temperature overnight. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the payload-linker conjugate by silica gel column chromatography.
Protocol 2: Antibody-Payload-Linker Conjugation (via Lysine Residues)
This protocol describes the conjugation of the payload-linker complex (with an activated C1-carboxyl group) to the lysine residues of the antibody.
Materials:
-
Monoclonal antibody in phosphate-buffered saline (PBS), pH 7.4
-
Payload-linker conjugate with a carboxylic acid
-
EDC and NHS
-
Anhydrous DMSO
-
PBS, pH 8.0-8.5 for conjugation
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: a. Exchange the antibody buffer to a non-amine-containing buffer like PBS at pH 7.2-8.5 using dialysis or a desalting column. b. Adjust the antibody concentration to 5-10 mg/mL.
-
Activation of Payload-Linker Conjugate: a. Dissolve the payload-linker conjugate in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). b. In a separate vial, dissolve EDC (1.5 equivalents relative to the payload-linker) and NHS (1.2 equivalents) in anhydrous DMSO. c. Add the EDC/NHS solution to the payload-linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation Reaction: a. Add the activated payload-linker-NHS ester solution to the antibody solution. A 5-10 fold molar excess of the payload-linker is a common starting point.[5] b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
Quenching: a. Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[5] b. Incubate for 15 minutes at room temperature.[5]
-
Purification: a. Purify the ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25 or Superdex 200) to remove unconjugated payload-linker and other small molecules.[][7] b. Collect the fractions containing the purified ADC. c. Concentrate the ADC using centrifugal filtration if necessary.
Protocol 3: ADC Characterization
1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher number of conjugated drugs will be more hydrophobic and elute later.[8][9]
-
System: An HPLC system equipped with a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute with a decreasing salt gradient (from 100% A to 100% B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs, or a broader distribution for lysine-linked ADCs).
-
Calculate the weighted average DAR based on the peak areas.[8][10]
-
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]
-
Procedure:
-
Seed cancer cells expressing the target antigen in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.[13]
-
Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours.[11]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[11]
-
Read the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of action of an Antibody-Drug Conjugate.[15][16][][18][19]
References
- 1. labinsights.nl [labinsights.nl]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. njbio.com [njbio.com]
Application Notes and Protocols for NH2-PEG3-C1-Boc Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG3-C1-Boc is a heterobifunctional crosslinker containing a three-unit polyethylene glycol (PEG) spacer. This linker possesses a free primary amine (-NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other. This configuration allows for a sequential and controlled two-step conjugation of two different molecules, making it an invaluable tool in drug development, proteomics, and diagnostics. Applications include the synthesis of antibody-drug conjugates (ADCs), PROTACs, and the surface modification of nanoparticles.[1][2][3]
The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while potentially reducing its immunogenicity.[4] The free amine can readily react with carboxyl groups or their activated esters (e.g., N-hydroxysuccinimide esters), while the Boc-protected amine remains inert.[5] Subsequent removal of the Boc protecting group under acidic conditions exposes a new primary amine, which can then be conjugated to a second molecule.[6] This step-by-step approach minimizes the formation of homodimers and other unwanted side products.
Chemical Structure
This compound
-
Molecular Formula: C₁₂H₂₅NO₅
-
Molecular Weight: 263.33 g/mol
-
CAS No.: 189808-70-6
Principle of Two-Step Crosslinking
The core principle of using this compound lies in the differential reactivity of its two termini. The free amine allows for the initial conjugation to a target molecule (Molecule A), typically one containing a carboxylic acid. Following this first conjugation and purification, the Boc protecting group is removed to reveal a new amine. This newly deprotected amine is then available to react with a second target molecule (Molecule B), which may also contain a reactive group like an NHS ester. This sequential process ensures a controlled and specific crosslinking of Molecule A to Molecule B.
Quantitative Data Summary
Quantitative data for crosslinking reactions are highly dependent on the specific molecules being conjugated. The following table summarizes typical quantitative parameters for crosslinking reactions using analogous heterobifunctional PEG linkers. These values should be used as a starting point for optimization.
| Parameter | Typical Range | Key Considerations |
| Molar Ratio (Linker:Molecule A) | 1:1 to 5:1 | A slight excess of the linker can drive the first conjugation to completion. |
| Molar Ratio (Intermediate:Molecule B) | 1:1 to 10:1 | A larger excess of Molecule B may be needed for the second conjugation, especially if it is a small molecule. |
| Boc Deprotection Efficiency | >95% | Monitor by LC-MS to ensure complete removal of the Boc group. |
| Conjugation Efficiency (Step 1) | 70-95% | Dependent on pH, temperature, and reaction time. |
| Conjugation Efficiency (Step 2) | 60-90% | Can be influenced by steric hindrance from Molecule A. |
| Overall Yield | 40-75% | Highly variable and dependent on purification efficiency at each step. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Molecule A (containing a carboxylic acid)
-
Molecule B (containing an NHS ester or other amine-reactive group)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification columns (e.g., size-exclusion, ion-exchange, or reversed-phase HPLC)
-
Analytical instruments (LC-MS, SDS-PAGE)
Protocol 1: Conjugation of a Carboxyl-Containing Molecule (Molecule A) to the Free Amine of the Linker
This protocol describes the activation of a carboxylic acid on Molecule A and its subsequent conjugation to the free amine of this compound.
-
Activation of Molecule A:
-
Dissolve Molecule A in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of both EDC and NHS to the solution.
-
Stir the reaction at room temperature for 15-30 minutes to generate the NHS ester of Molecule A.
-
-
Conjugation to the Linker:
-
In a separate vial, dissolve this compound in anhydrous DMF or DMSO.
-
Add the activated Molecule A solution to the this compound solution. A 1:1 to 1:1.2 molar ratio of activated Molecule A to the linker is recommended as a starting point.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by LC-MS to confirm the formation of the Molecule A-PEG3-C1-Boc conjugate.
-
Once the reaction is complete, purify the conjugate using an appropriate chromatography method (e.g., reversed-phase HPLC) to remove unreacted starting materials and byproducts.
-
Protocol 2: Boc Deprotection of the Intermediate Conjugate
This protocol outlines the removal of the Boc protecting group to expose the second primary amine.
-
Deprotection Reaction:
-
Dissolve the purified Molecule A-PEG3-C1-Boc conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM mixture).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
-
Monitoring and Work-up:
-
Monitor the deprotection by LC-MS, looking for the mass shift corresponding to the loss of the Boc group (100.12 Da).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (3x).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Protocol 3: Conjugation of the Deprotected Intermediate to an Amine-Reactive Molecule (Molecule B)
This protocol describes the final conjugation step to an NHS ester-containing Molecule B.
-
Conjugation Reaction:
-
Dissolve the deprotected and purified Molecule A-PEG3-C1-NH2 in an amine-free buffer such as PBS at pH 7.2-7.4. If the intermediate was neutralized, it can be dissolved directly. If it is a TFA salt, the pH of the buffer will neutralize it in situ.
-
Dissolve Molecule B (containing an NHS ester) in a minimal amount of anhydrous DMF or DMSO.
-
Add the Molecule B solution to the solution of the deprotected intermediate. Use a 1.1 to 5-fold molar excess of Molecule B.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purify the final conjugate (Molecule A-PEG3-C1-Molecule B) using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove unreacted components.[8]
-
Characterization of the Final Conjugate
The purity and identity of the final conjugate should be confirmed using a combination of analytical techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of a protein conjugate.
-
Size-Exclusion Chromatography (SEC): To assess purity and detect aggregation.[8]
-
Mass Spectrometry (MS): To confirm the exact mass of the final conjugate.[9]
-
HPLC: To determine the purity of the conjugate and quantify the degree of conjugation.[9]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. enamine.net [enamine.net]
- 3. selleckchem.com [selleckchem.com]
- 4. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. enovatia.com [enovatia.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NH2-PEG3-C1-Boc in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG3-C1-Boc is a heterobifunctional linker molecule integral to the development of targeted drug delivery systems. Its structure, featuring a terminal amine (NH2), a tri-ethylene glycol (PEG3) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of complex therapeutic constructs. The PEG3 moiety enhances aqueous solubility and improves the pharmacokinetic profile of the final conjugate, while the two amine groups, with orthogonal Boc protection, allow for sequential and controlled conjugation of different molecular entities.[1][2][3]
These characteristics make this compound particularly well-suited for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of a PROTAC, exemplified by the potent Androgen Receptor (AR) degrader, ARD-69.[6]
Principle of the Method: PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, leading to its clearance from the cell.[7][8][9] The this compound linker serves to connect the POI-binding ligand and the E3 ligase-binding ligand, with the PEG spacer providing the necessary flexibility and length for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[10]
Quantitative Data Presentation
The following tables summarize the biological activity of ARD-69, a PROTAC synthesized using a derivative of the this compound linker, in various prostate cancer cell lines.
Table 1: In Vitro Degradation of Androgen Receptor by ARD-69 [6]
| Cell Line | DC50 (nM) | Maximum Degradation (%) |
| LNCaP | 0.86 | >95 |
| VCaP | 0.76 | >95 |
| 22Rv1 | 10.4 | >95 |
| DC50: Half-maximal degradation concentration. |
Table 2: In Vitro Anti-proliferative Activity of ARD-69 [6]
| Cell Line | IC50 (nM) |
| LNCaP | 0.25 |
| VCaP | 0.34 |
| 22Rv1 | 183 |
| IC50: Half-maximal inhibitory concentration. |
Table 3: In Vivo Activity of ARD-69 [6]
| Animal Model | Dosage | Effect |
| VCaP Xenograft (SCID mice) | 50 mg/kg (single i.p. dose) | Significant reduction of AR and PSA protein levels in tumor tissue for at least 48 hours. |
| i.p.: intraperitoneal |
Experimental Protocols
The synthesis of a PROTAC using the this compound linker involves a multi-step process. The following protocols are based on the synthesis of ARD-69 and provide a general framework for researchers.[6]
Protocol 1: Amide Coupling of this compound with an E3 Ligase Ligand
This protocol describes the coupling of the free amine of this compound to a carboxylic acid on the E3 ligase ligand (e.g., a VHL ligand).
Materials:
-
This compound
-
E3 Ligase Ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Cool the reaction mixture to 0 °C and add the HATU solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the VHL-Linker-Boc conjugate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.
Materials:
-
VHL-Linker-Boc conjugate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the VHL-Linker-Boc conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude VHL-Linker-NH2 can be used in the next step without further purification, or it can be purified by HPLC if necessary.
Protocol 3: Final Amide Coupling to Synthesize the PROTAC
This protocol describes the coupling of the deprotected linker-E3 ligase ligand conjugate to the target protein ligand (e.g., an AR ligand).
Materials:
-
VHL-Linker-NH2 conjugate
-
Target Protein Ligand with a carboxylic acid functional group
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Follow the same procedure as described in Protocol 1 , using the VHL-Linker-NH2 conjugate as the amine component and the target protein ligand as the carboxylic acid component.
-
After workup, purify the final PROTAC molecule (e.g., ARD-69) by preparative HPLC.
-
Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[6]
Protocol 4: In Vitro PROTAC Evaluation - Western Blotting for Protein Degradation
This protocol outlines a general method to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cultured cells.
Materials:
-
Cancer cell line expressing the target protein (e.g., LNCaP, VCaP, or 22Rv1 for AR)
-
Complete cell culture medium
-
Synthesized PROTAC (e.g., ARD-69)
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-AR antibody)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated DMSO stock solution. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Treat the cells with different concentrations of the PROTAC for a specified period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize the protein amounts for all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4 °C. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST. g. Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system. h. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
Conclusion
The this compound linker is a valuable tool for the construction of targeted drug delivery systems, particularly PROTACs. Its chemical properties allow for a controlled and efficient synthesis of these complex molecules. The provided protocols, based on the successful synthesis and evaluation of the potent AR degrader ARD-69, offer a comprehensive guide for researchers in this field. By leveraging the principles and methodologies outlined in these application notes, scientists can advance the development of novel and effective targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Labeling Cell Surface Proteins with NH2-PEG3-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NH2-PEG3-C1-Boc, a heterobifunctional linker, for the targeted labeling of cell surface proteins. This two-step methodology allows for the initial covalent attachment to the cell surface, followed by the selective deprotection of a terminal amine, enabling further conjugation to molecules of interest such as fluorescent dyes, biotin, or therapeutic agents.
Introduction
This compound is a versatile tool in bioconjugation, featuring a short polyethylene glycol (PEG) spacer, a reactive group (here assumed to be a carboxyl group, -COOH, as is common for "C1" notation in such linkers), and a Boc-protected primary amine.[1] The PEG spacer enhances solubility and minimizes steric hindrance, while the orthogonal reactive ends allow for a controlled, two-step labeling strategy.[1][2]
This approach is particularly valuable for:
-
Studying protein-protein interactions: By attaching affinity tags.
-
Visualizing protein localization and trafficking: Through conjugation with fluorescent probes.
-
Developing targeted therapeutics: Such as antibody-drug conjugates (ADCs) where the linker connects a cytotoxic drug to a specific antibody.[3]
The fundamental principle involves two key stages:
-
Initial Labeling: The carboxyl group of the linker is activated to react with primary amines (e.g., lysine residues) on cell surface proteins.[4][5]
-
Secondary Conjugation: The Boc protecting group is removed under mild conditions to expose a primary amine, which is then available for reaction with a molecule of interest.[6][7]
Principle of the Method
The labeling strategy is a two-step process designed for specificity and control.
Step 1: Covalent Attachment to Cell Surface Proteins
The carboxyl group on the this compound linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[5][8] The activated linker then reacts with primary amines on cell surface proteins, forming stable amide bonds. This reaction is typically performed at a physiological to slightly alkaline pH.[9][10]
Step 2: Boc Deprotection and Secondary Conjugation
Following the initial labeling, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is removed. Standard Boc deprotection methods often involve harsh acidic conditions (e.g., trifluoroacetic acid, TFA) that are incompatible with maintaining cell viability.[11] Therefore, milder, cell-compatible deprotection methods are required.[7][12] Once deprotected, the newly exposed primary amine can be conjugated to a desired molecule, such as an NHS-ester activated fluorescent dye or biotin.[6][13]
Experimental Protocols
3.1. Materials and Reagents
-
Cells: Suspension or adherent cells expressing the protein of interest.
-
Linker: NH2-PEG3-C1(COOH)-Boc
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 100 mM, pH 6.0
-
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Quenching Solution: 100 mM Glycine or Tris buffer in PBS.
-
Boc Deprotection Reagent (Mild):
-
Option A: Oxalyl chloride in methanol (Note: Requires careful optimization for cell viability).[12][14]
-
Option B: Water at elevated temperatures (Note: Likely not suitable for live cells, but an option for fixed cells or membrane preparations).[15]
-
It is crucial to test the chosen deprotection method on a small scale to ensure it does not compromise cell membrane integrity.
-
-
Secondary Labeling Reagent: e.g., NHS-ester of a fluorescent dye, Biotin-NHS.
-
Wash Buffer: PBS with 0.05% Tween-20 (for plate-based assays).
3.2. Protocol 1: Labeling of Cell Surface Proteins
This protocol is a general guideline and should be optimized for your specific cell type and protein of interest.
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency in a culture plate.
-
For suspension cells, harvest and wash three times with ice-cold PBS (pH 7.4) to remove any amine-containing culture media. Resuspend cells at a concentration of approximately 1 x 10^7 cells/mL in ice-cold PBS (pH 7.4).
-
-
Activation of NH2-PEG3-C1(COOH)-Boc:
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
In a separate tube, mix EDC and Sulfo-NHS in MES buffer (pH 6.0) to a final concentration of 5 mM each.
-
Add the linker stock solution to the EDC/Sulfo-NHS mixture to a final concentration of 1-2 mM.
-
Incubate for 15 minutes at room temperature to generate the activated Sulfo-NHS ester.
-
-
Labeling Reaction:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS (pH 7.4).
-
Add the activated linker solution to the cells. Ensure the cells are completely covered.
-
For suspension cells, add the activated linker solution to the cell suspension.
-
Incubate for 30-60 minutes at 4°C with gentle agitation. Lower temperatures minimize protein internalization.[1]
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., 100 mM glycine or Tris in PBS) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS (pH 7.4).
-
3.3. Protocol 2: Boc Deprotection and Secondary Labeling
Critical Note: The following deprotection step must be optimized to ensure cell viability. We recommend performing a viability assay (e.g., Trypan Blue exclusion or a live/dead cell stain) in parallel during optimization.
-
Mild Boc Deprotection (Example with Oxalyl Chloride - for optimization):
-
Prepare a fresh, dilute solution of oxalyl chloride in a cell-compatible buffer (e.g., PBS). Start with a very low concentration (e.g., 0.1-1 mM) and short incubation times (1-5 minutes) at room temperature.[12]
-
Immediately wash the cells extensively (at least three times) with ice-cold PBS (pH 7.4) to remove the deprotection reagent.
-
-
Secondary Labeling:
-
Prepare a stock solution of the desired amine-reactive probe (e.g., NHS-ester dye) in anhydrous DMSO.
-
Dilute the probe in PBS (pH 8.0) to the desired final concentration (typically 10-100 µM).
-
Add the diluted probe to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Quench the reaction with an amine-containing buffer (e.g., 100 mM glycine or Tris) for 15 minutes.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
The labeled cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or western blotting.
-
Data Presentation and Quantitative Analysis
Effective labeling requires optimization of several parameters. The following tables provide a framework for organizing your experimental data.
Table 1: Optimization of Primary Labeling Conditions
| Parameter | Range Tested | Optimal Value | Readout (e.g., Fluorescence Intensity) |
| Linker Concentration | 0.1 - 5 mM | ||
| EDC/Sulfo-NHS Conc. | 1 - 10 mM | ||
| Incubation Time | 15 - 120 min | ||
| Incubation Temperature | 4°C, RT | ||
| pH | 6.0 - 8.0 |
Table 2: Optimization of Boc Deprotection
| Deprotection Reagent | Concentration | Incubation Time | Cell Viability (%) | Labeling Efficiency (%) |
| Oxalyl Chloride | 0.1 - 2 mM | 1 - 10 min | ||
| Other mild reagents | Specify | Specify |
Table 3: Optimization of Secondary Labeling
| Parameter | Range Tested | Optimal Value | Readout (e.g., Fluorescence Intensity) |
| Probe Concentration | 1 - 200 µM | ||
| Incubation Time | 15 - 90 min | ||
| pH | 7.4 - 8.5 |
Visualizations
Experimental Workflow
Caption: Workflow for two-step cell surface protein labeling.
Example Signaling Pathway: EGFR Activation
Labeling of the Epidermal Growth Factor Receptor (EGFR) can be used to study its dimerization and subsequent downstream signaling cascade upon ligand binding.
Caption: Simplified EGFR signaling pathway initiated at the cell surface.
References
- 1. benchchem.com [benchchem.com]
- 2. Crosslinking Reagents | Fisher Scientific [fishersci.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Labeling Carboxyl Groups of Surface-Exposed Proteins Provides an Orthogonal Approach for Cell Surface Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mcours.net [mcours.net]
Application Notes and Protocols for Surface Modification of Nanoparticles with NH2-PEG3-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation half-life of nanoparticles. NH2-PEG3-C1-Boc is a heterobifunctional linker featuring a free primary amine (NH2) for conjugation to carboxylated surfaces, a three-unit polyethylene glycol (PEG3) spacer to impart hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent functionalization after deprotection.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles. Detailed protocols for conjugation, deprotection, and characterization are presented, along with representative data to guide researchers in their experimental design and data interpretation.
Key Applications
-
Stealth Liposomes and Nanoparticles: The PEG spacer helps to reduce opsonization by the reticuloendothelial system (RES), thereby prolonging systemic circulation time.
-
Targeted Drug Delivery: The terminal Boc-protected amine, once deprotected, serves as a reactive handle for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules.
-
Biocompatibility Enhancement: The hydrophilic PEG layer minimizes non-specific protein adsorption and reduces the immunogenicity of the nanoparticles.
-
Controlled Surface Functionalization: The Boc protecting group allows for a two-step functionalization strategy, enabling precise control over the surface chemistry of the nanoparticle.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the characterization of nanoparticles at different stages of surface modification. The data presented here are illustrative and may vary depending on the specific nanoparticle type, size, and experimental conditions.
Table 1: Physicochemical Characterization of Modified Nanoparticles
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified (Carboxylated) | 105 ± 2 | 0.15 | -35 ± 3 |
| After this compound Conjugation | 115 ± 3 | 0.18 | -28 ± 4 |
| After Boc Deprotection | 116 ± 3 | 0.19 | -15 ± 5 |
| After Ligand Conjugation | 125 ± 4 | 0.21 | -10 ± 4 |
Table 2: Surface Functionalization Efficiency
| Parameter | Method | Representative Value |
| Initial Carboxyl Group Density | Conductometric Titration | 500-800 µmol/g |
| Amine Group Density (Post-PEGylation & Deprotection) | TNBSA Assay | 150-250 µmol/g |
| Conjugation Efficiency | Comparison of initial carboxyl and final amine density | 25-40% |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of the primary amine of this compound to carboxyl groups on the nanoparticle surface using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or liposomes)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the nanoparticle dispersion.
-
Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle dispersion. A molar ratio of 100:1 to 1000:1 (linker to nanoparticle) is a common starting point for optimization.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.
-
Purify the Boc-protected PEGylated nanoparticles by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate washing and remove excess reagents. Perform at least three wash cycles.
-
-
Storage: Store the purified nanoparticles in PBS at 4°C.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for further conjugation.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units
Procedure:
-
Solvent Exchange: If the nanoparticles are in an aqueous buffer, they need to be transferred to an organic solvent. This can be achieved by lyophilization followed by resuspension in DCM.
-
Deprotection Reaction:
-
Prepare a deprotection solution of 20-50% TFA in DCM.
-
Resuspend the dried nanoparticles in the deprotection solution.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification:
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Wash the resulting amine-functionalized nanoparticles extensively with PBS using centrifugal filter units to remove residual acid and byproducts. Ensure the pH of the final nanoparticle suspension is neutral.
-
-
Storage: Store the amine-functionalized nanoparticles in PBS at 4°C for immediate use in the next conjugation step.
Visualization of Workflows and Pathways
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Cellular uptake pathways of PEGylated nanoparticles.
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a PEGylated Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the creation of custom peptides for a vast array of research and therapeutic applications. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS.[1] The incorporation of polyethylene glycol (PEG) linkers into peptides, a process known as PEGylation, can significantly enhance their pharmacological properties, including increased solubility, prolonged circulatory half-life, and reduced immunogenicity.[][]
This document provides a detailed experimental protocol for the incorporation of the heterobifunctional linker, NH2-PEG3-C1-Boc, into a peptide sequence during solid-phase synthesis using the Boc protection strategy. This linker features a Boc-protected amine and a terminal carboxylic acid, connected by a three-unit PEG chain. This structure allows for its seamless integration into a growing peptide chain, providing a flexible and hydrophilic spacer.
Materials and Reagents
| Reagent | Supplier | Grade |
| Merrifield Resin (1% DVB, 100-200 mesh) | Various | Peptide Synthesis Grade |
| Boc-protected amino acids | Various | Peptide Synthesis Grade |
| This compound | Various | High Purity |
| Dichloromethane (DCM) | Various | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous, Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| N,N-Diisopropylethylamine (DIEA) | Various | Peptide Synthesis Grade |
| Dicyclohexylcarbodiimide (DCC) | Various | Reagent Grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Reagent Grade |
| Anhydrous Hydrogen Fluoride (HF) | Specialized Gas | High Purity |
| Anisole | Various | Reagent Grade |
| Diethyl ether | Various | Anhydrous |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Water | Various | HPLC Grade |
Experimental Protocols
The following protocols outline the key stages of solid-phase peptide synthesis with the incorporation of the this compound linker.
Resin Preparation and First Amino Acid Attachment
The synthesis begins by attaching the C-terminal amino acid to an insoluble resin support.[4]
Protocol:
-
Swell 1 gram of Merrifield resin in 10 mL of DCM for 30 minutes in a reaction vessel.
-
Prepare the cesium salt of the first Boc-protected amino acid by reacting it with cesium carbonate.
-
Add the Boc-amino acid cesium salt (2-4 equivalents relative to resin substitution) dissolved in DMF to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin sequentially with DMF, a 1:1 DMF/water mixture, DMF, and finally DCM.
-
Dry the resin under vacuum.
Peptide Chain Elongation Cycle
The peptide chain is elongated through a series of deprotection and coupling steps.[5]
Caption: General workflow for the solid-phase peptide synthesis cycle.
a. Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[6]
-
Filter the resin and wash with DCM.
b. Neutralization:
-
Add a solution of 10% DIEA in DCM to the deprotected peptide-resin.[7]
-
Agitate for 10 minutes.
-
Filter and wash the resin with DCM.
c. Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add DCC (2-4 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.[8]
Incorporation of this compound Linker
The PEG linker is incorporated as if it were an amino acid in the synthesis cycle.
Caption: Workflow for the incorporation of the this compound linker.
Protocol:
-
Following a deprotection and neutralization step to expose the N-terminal amine of the growing peptide chain, prepare the coupling solution.
-
Dissolve this compound (2 equivalents) and HOBt (2 equivalents) in DMF.
-
Add DCC (2 equivalents) to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated linker solution to the peptide-resin.
-
Agitate the mixture for 4-6 hours, or until the Kaiser test is negative.
-
Wash the resin thoroughly with DMF and DCM.
The subsequent deprotection step will remove the Boc group from the PEG linker, allowing for further chain elongation if desired.
Final Cleavage and Deprotection
The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.[9]
Standard HF Cleavage Protocol:
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the HF cleavage apparatus.
-
Add a scavenger, such as anisole (1 mL per gram of resin).
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
| Parameter | Condition | Reference |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | [9] |
| Scavenger | Anisole (10% v/v) | [9] |
| Temperature | 0°C | [9] |
| Reaction Time | 1-2 hours | [9] |
| Precipitation | Cold Diethyl Ether | [9] |
Purification and Analysis
The crude peptide is purified to obtain the final product.
Protocol:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its molecular weight.
Quantitative Data Summary
| Step | Reagent/Condition | Typical Duration | Monitoring Method | Typical Efficiency |
| Resin Swelling | DCM or DMF | 30 minutes | Visual | N/A |
| Boc Deprotection | 50% TFA in DCM | 30 minutes | N/A | >99% |
| Neutralization | 10% DIEA in DCM | 10 minutes | N/A | Quantitative |
| Amino Acid Coupling | Boc-AA, DCC/HOBt in DMF | 2-4 hours | Kaiser Test | >99% |
| PEG Linker Coupling | This compound, DCC/HOBt in DMF | 4-6 hours | Kaiser Test | >95% |
| HF Cleavage | Anhydrous HF, Anisole | 1-2 hours | N/A | Variable |
Conclusion
The incorporation of the this compound linker into a peptide sequence via solid-phase synthesis is a straightforward method to introduce a hydrophilic spacer. The protocol described herein provides a robust framework for researchers to synthesize PEGylated peptides with enhanced pharmacological properties. Careful monitoring of coupling reactions and adherence to safety protocols, particularly during the HF cleavage step, are crucial for successful synthesis.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. Controlled solid phase peptide bond formation using N-carboxyanhydrides and PEG resins in water. | Semantic Scholar [semanticscholar.org]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. PEGA supports for combinatorial peptide synthesis and solid-phase enzymatic library assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Deprotection of the Boc Group on NH2-PEG3-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and for specialized linkers used in Proteolysis Targeting Chimeras (PROTACs).[1] Its popularity is due to its stability in a wide range of chemical conditions and the relative ease of its removal under acidic conditions.[2] NH2-PEG3-C1-Boc is a heterobifunctional linker containing a free amine and a Boc-protected amine, connected by a polyethylene glycol (PEG) spacer. The deprotection of the Boc group is a critical step to reveal the second amine functionality, enabling its subsequent conjugation to a target protein ligand or an E3 ligase ligand in the synthesis of PROTACs.[3][4][5]
These application notes provide detailed protocols for the efficient deprotection of the Boc group from this compound, methods for monitoring the reaction, and purification of the resulting free diamine.
Chemical Reaction
The deprotection of the Boc group is an acid-catalyzed hydrolysis reaction. The most common reagent for this transformation is trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[1][6] The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[2]
Data Presentation
The efficiency of Boc deprotection can be influenced by several factors, including the concentration of the acid, reaction temperature, and time. Below is a summary of typical reaction conditions and expected outcomes for the deprotection of Boc-protected PEG linkers.
| Parameter | Condition A | Condition B | Condition C |
| Reagent | 20-50% TFA in DCM[6] | 4M HCl in 1,4-Dioxane[2] | Oxalyl chloride in Methanol[7] |
| Temperature | 0°C to Room Temperature[6] | Room Temperature[2] | Room Temperature[7] |
| Reaction Time | 1 - 2 hours[6] | 1 - 4 hours[2] | 1 - 4 hours[7] |
| Typical Yield | >90% | >90% | up to 90%[7] |
| Typical Purity | >95% (after purification) | >95% (after purification) | >95% (after purification) |
| Notes | Standard and widely used method.[6] | Alternative strong acid. The product precipitates as the HCl salt.[2] | Milder conditions, suitable for acid-sensitive substrates.[7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally efficient method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Diethyl ether (optional, for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Cooling: Cool the solution to 0°C using an ice bath.[6]
-
Addition of TFA: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[6]
-
Work-up (for isolation of the free amine): a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[6] b. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[6] c. Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid (caution: CO₂ evolution). d. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected NH2-PEG3-C1-NH2.[2]
-
Work-up (for isolation of the TFA salt): a. After concentrating the reaction mixture, dissolve the residue in a minimal amount of DCM. b. Add diethyl ether to precipitate the TFA salt of the product. c. Collect the solid by filtration and dry under vacuum.[8]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and often results in the precipitation of the product as its hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: Suspend or dissolve this compound in a 4M solution of HCl in 1,4-dioxane in a round-bottom flask.[2]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[2]
-
Work-up: a. Upon completion, the product will often precipitate as the hydrochloride salt.[2] b. Collect the solid by filtration. c. Wash the solid with diethyl ether to remove any non-polar impurities.[2] d. Dry the solid under vacuum to obtain the deprotected amine as its hydrochloride salt.
Visualization of Workflows and Pathways
Experimental Workflow for Boc Deprotection
Caption: Workflow for the Boc deprotection of this compound using TFA.
Role of Deprotected Linker in PROTAC Synthesis and Function
Caption: The role of the deprotected linker in PROTAC synthesis and mechanism of action.[9]
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
Revolutionizing Nanomaterials and Targeted Therapeutics: Applications of NH2-PEG3-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, NH2-PEG3-C1-Boc, is a cornerstone in modern nanotechnology and materials research, enabling significant advancements in drug delivery, diagnostics, and the development of sophisticated biomaterials. Its unique structure, featuring a terminal primary amine, a flexible triethylene glycol (PEG3) spacer, and a Boc-protected amine, offers researchers precise control over the conjugation of molecules and the functionalization of surfaces. This document provides detailed application notes and protocols for the use of this compound in two key areas: the surface modification of nanoparticles and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Surface Modification of Nanoparticles
The surface properties of nanoparticles are critical determinants of their in vivo behavior, influencing their stability, biocompatibility, and cellular uptake.[1][2][3] PEGylation, the process of attaching polyethylene glycol (PEG) chains to a surface, is a widely adopted strategy to enhance the performance of nanoparticles.[3][4] The short, hydrophilic PEG3 chain of this compound imparts a "stealth" character to nanoparticles, reducing protein adsorption and minimizing uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[5][6]
Key Applications in Nanoparticle Research:
-
Enhanced Stability and Biocompatibility: The hydrophilic PEG layer prevents nanoparticle aggregation in biological media and reduces immunogenicity.[1][7]
-
Prolonged Systemic Circulation: By minimizing opsonization and phagocytosis, PEGylation leads to longer half-lives of nanoparticles in the bloodstream, increasing the likelihood of reaching the target site.[4][5]
-
Platform for Targeted Drug Delivery: The terminal amine group (after deprotection of the Boc group) serves as a versatile handle for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules, enabling active targeting of specific cells or tissues.[1]
-
Improved Cellular Interaction: The surface charge and hydrophilicity of nanoparticles can be precisely tuned by controlling the density of the PEG chains, influencing their interaction with cell membranes.[5][8]
Quantitative Data: Effects of PEGylation on Nanoparticle Properties
The following table summarizes typical changes observed in the physicochemical properties of nanoparticles upon surface modification with short-chain PEGs. The data is illustrative and will vary depending on the nanoparticle core material, size, and the specific PEGylating agent used.
| Property | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 253 | 286 | [9] |
| Zeta Potential (mV) | -30.1 | -18.6 | [9] |
| Protein Adsorption (relative %) | 100 | ~25 | [3] |
| Macrophage Uptake (relative %) | 100 | ~10 | [5] |
| Blood Half-life (minutes) | 1 | 241 | [9] |
Experimental Protocol: Surface Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes a general method for the surface functionalization of gold nanoparticles with this compound, followed by deprotection of the Boc group to expose the terminal amine for further conjugation.
Materials:
-
Gold nanoparticles (AuNPs) of desired size
-
This compound
-
Dithiothreitol (DTT)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and appropriate tubes
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Ligand Exchange Reaction:
-
Disperse AuNPs in a suitable solvent (e.g., water or ethanol).
-
Prepare a solution of this compound in the same solvent.
-
Add the this compound solution to the AuNP dispersion. The molar ratio will need to be optimized but a 1000-fold molar excess of the linker is a good starting point.
-
Gently mix the solution for 4-12 hours at room temperature to allow for ligand exchange on the gold surface.
-
-
Purification of PEGylated AuNPs:
-
Centrifuge the reaction mixture to pellet the AuNPs. The speed and duration will depend on the size of the nanoparticles.
-
Remove the supernatant containing unbound linker.
-
Resuspend the AuNP pellet in fresh solvent and repeat the centrifugation step. Perform this washing step three times to ensure complete removal of excess linker.
-
-
Characterization of Boc-Protected PEGylated AuNPs:
-
Resuspend the final pellet in a known volume of PBS.
-
Measure the UV-Vis spectrum to confirm the integrity of the AuNPs.
-
Determine the hydrodynamic diameter and zeta potential using DLS to assess the change in size and surface charge after PEGylation.
-
-
Boc Deprotection:
-
To the purified Boc-protected PEGylated AuNPs, add a solution of TFA in DCM (e.g., 20% v/v).
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Remove the TFA and DCM by gentle evaporation under a stream of nitrogen.
-
Resuspend the amine-terminated PEGylated AuNPs in PBS.
-
-
Final Purification and Characterization:
-
Purify the deprotected AuNPs by centrifugation as described in step 2 to remove any residual TFA.
-
Characterize the final product by UV-Vis and DLS. An increase in the positive character of the zeta potential is expected after deprotection.
-
Experimental Workflow Diagram
Caption: Workflow for surface functionalization of gold nanoparticles.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[4][10] They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4] The linker is a critical component, and its length and composition significantly influence the efficacy of the PROTAC.[11] this compound is an ideal linker for PROTAC synthesis due to its defined length, hydrophilicity which can improve solubility and cell permeability, and its bifunctional nature which allows for a modular and controlled synthesis.[11]
Role of this compound in PROTAC Design:
-
Solubility and Permeability: The PEG spacer enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[11]
-
Optimal Linker Length: The defined length of the PEG3 spacer is crucial for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[11]
-
Modular Synthesis: The orthogonal protecting groups (the free amine and the Boc-protected amine) allow for a stepwise and controlled conjugation of the target-binding ligand and the E3 ligase ligand.
Experimental Protocol: General Synthesis of a PROTAC
This protocol outlines a general two-step approach for the synthesis of a PROTAC using this compound. This assumes the target-binding ligand has a carboxylic acid for amide bond formation and the E3 ligase ligand has a reactive group for conjugation to the deprotected amine of the linker.
Materials:
-
Target-binding ligand with a carboxylic acid group
-
E3 ligase ligand with a suitable reactive group (e.g., an NHS ester)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and characterization
Procedure:
Step 1: Conjugation of the Target-Binding Ligand to the Linker
-
Dissolve the target-binding ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the resulting conjugate by reverse-phase HPLC.
Step 2: Boc Deprotection and Conjugation of the E3 Ligase Ligand
-
Dissolve the purified conjugate from Step 1 in a mixture of TFA and DCM (e.g., 20% v/v).
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the deprotected intermediate and the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
PROTAC Synthesis Workflow Diagram
Caption: General workflow for the synthesis of a PROTAC molecule.
Conclusion
This compound is a versatile and powerful tool for researchers in nanotechnology and materials science. Its well-defined structure and bifunctional nature provide a high degree of control for the surface modification of nanomaterials and the construction of complex biomolecules like PROTACs. The protocols and data presented here serve as a guide for the application of this linker in creating advanced materials and therapeutics with tailored properties and enhanced performance. As research in these fields continues to advance, the utility of such precisely engineered linkers will undoubtedly continue to grow.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Particle Size, Surface Coating, and PEGylation Influence the Biodistribution of Quantum Dots in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 10. precisepeg.com [precisepeg.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Troubleshooting & Optimization
Technical Support Center: NH2-PEG3-C1-Boc Conjugation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing NH2-PEG3-C1-Boc in their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing a free primary amine (-NH2) and a Boc-protected carboxylic acid. The three-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1] Its primary application is in bioconjugation, where the free amine can be coupled to carboxylic acids or activated esters (like NHS esters) to form stable amide bonds. The Boc-protected carboxyl group can be deprotected under acidic conditions for subsequent reactions. This linker is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[2][3]
Q2: What is the optimal pH for conjugating this compound to a carboxylic acid using EDC/NHS chemistry?
A two-step reaction with distinct pH optima is recommended for efficient EDC/NHS coupling. The initial activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0, typically in a buffer like MES (2-(N-morpholino)ethanesulfonic acid).[4][5] The subsequent coupling of the activated NHS-ester to the primary amine of this compound should be performed at a pH of 7.2-8.5, often in a buffer such as PBS (phosphate-buffered saline).[4][6]
Q3: How should I store and handle this compound and the coupling reagents EDC and NHS?
This compound should be stored at -5°C in a dry, dark environment.[2] EDC and NHS are highly sensitive to moisture and should be stored in a desiccator at -20°C.[4][7] To prevent condensation, always allow the reagent vials to warm to room temperature before opening.[4] It is also recommended to prepare solutions of EDC and NHS immediately before use.[4]
Q4: What are the most common side reactions during an this compound conjugation?
The most common side reactions are related to the hydrolysis of the intermediates in the EDC/NHS coupling process. The O-acylisourea intermediate formed by the reaction of EDC with a carboxylic acid is prone to hydrolysis. The subsequent NHS-ester is also susceptible to hydrolysis, especially at higher pH values.[4][8] Another potential side reaction is the formation of a stable N-acylurea byproduct if the reaction with the amine is not efficient.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Inactive Reagents: EDC and/or NHS may have been compromised by moisture. | Purchase fresh, high-quality EDC and NHS. Store them properly in a desiccator at -20°C and allow them to warm to room temperature before opening. Prepare solutions immediately before use.[4][7] |
| Inappropriate Buffer: The presence of primary amines (e.g., Tris buffer) or carboxylates in the buffer can compete with the desired reaction. | For the activation step, use a non-amine, non-carboxylate buffer such as MES at pH 4.5-6.0.[4][5] For the coupling step, use a non-amine buffer like PBS at pH 7.2-8.5.[4] | |
| Hydrolysis of Intermediates: The NHS-ester is susceptible to hydrolysis, especially at higher pH. | Perform the reaction as quickly as possible after the activation step. Ensure the pH of the coupling reaction does not exceed 8.5.[9] | |
| Suboptimal pH: The pH may not be optimal for either the activation or coupling step. | Use a two-step reaction with distinct pH conditions: pH 4.5-6.0 for activation and pH 7.2-8.5 for coupling.[4][5] | |
| Precipitation During Reaction | Protein Aggregation: The change in pH or addition of reagents may cause the protein to aggregate. | Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility. |
| High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.[4] | If using a large excess of EDC and observing precipitation, try reducing the concentration. | |
| Difficulty Purifying the Conjugate | Complex Reaction Mixture: The final reaction mixture may contain unreacted protein, unreacted PEG linker, and byproducts. | Size exclusion chromatography (SEC) is effective for separating the larger conjugate from smaller unreacted PEG linkers and byproducts. Ion-exchange chromatography (IEX) can be used to separate based on changes in surface charge after conjugation.[][11] |
| Inconsistent Results | Variability in Reagent Quality or Handling: Inconsistent reagent quality or exposure to moisture can lead to variable results. | Standardize your protocol for handling and storing moisture-sensitive reagents. Use high-purity reagents from a reputable supplier.[12] |
| Reaction Time: Inconsistent reaction times can lead to varying degrees of conjugation or hydrolysis. | Monitor the reaction progress using an appropriate analytical technique like HPLC or LC-MS to determine the optimal reaction time. |
Quantitative Data
Table 1: Effect of pH on NHS-Ester Hydrolysis and Amidation
| pH | Half-life of NHS-Ester Hydrolysis | Amidation Reaction Time to Completion | Amidation Yield |
| 7.4 | > 120 minutes[9] | ~ 2 hours[9] | - |
| 8.0 | 210 minutes[13] | 80 minutes[13] | 80-85%[13] |
| 8.5 | 180 minutes[13] | 20 minutes[13] | 80-85%[13] |
| 9.0 | < 9 minutes[9] | ~ 10 minutes[9] | 87-92%[13] |
Note: While higher pH accelerates the amidation reaction, it also significantly increases the rate of NHS-ester hydrolysis, which is a competing reaction. Therefore, a balance must be struck, with a pH of 7.2-8.5 generally recommended for optimal results.[6][8]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the activation of a protein's carboxylic acid groups followed by conjugation to the amine group of this compound.
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in anhydrous DMSO or water.
-
Add a 10- to 50-fold molar excess of EDC and a 20- to 100-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents: Immediately remove excess EDC and NHS using a desalting column equilibrated with ice-cold Coupling Buffer. This step is crucial to prevent unwanted side reactions.
-
Conjugation Reaction:
-
Immediately add a 10- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to block any unreacted NHS-esters.
-
Purification: Purify the conjugate using size exclusion chromatography (SEC) or another suitable purification method to remove unreacted PEG linker and quenching reagents.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Visualizations
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Synthesis of NH2-PEG3-C1-Boc
Welcome to the technical support center for the synthesis of NH2-PEG3-C1-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring a higher yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical structure of this compound?
A1: this compound is a heterobifunctional linker. It consists of a three-unit polyethylene glycol (PEG3) spacer, which enhances solubility in aqueous media.[1] One terminus is a primary amine (NH2), and the other is a Boc-protected amine linked via a carbonyl group (C1). The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.[2][3]
Q2: What is the primary application of this compound?
A2: This molecule is frequently used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTACs.[4] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[4] It is also valuable in bioconjugation, drug delivery, and nanotechnology.[5]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound at -20°C for long-term stability.[6] For stock solutions, it is advisable to aliquot and store at -80°C for up to six months or -20°C for one month, protected from light, to avoid repeated freeze-thaw cycles.[4]
Q4: Under what conditions is the Boc group typically removed?
A4: The Boc group is labile to acid and is commonly removed using strong organic acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[2][3][7] The reaction is typically carried out at room temperature.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, focusing on the Boc-protection step of a diamine-PEG3 precursor.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially with exposure to moisture. The amine starting material may be of poor quality. | 1. Reagent Quality Check: Use fresh or properly stored (Boc)₂O. Confirm the purity of the amine starting material via techniques like NMR or LC-MS. |
| 2. Insufficient Base: A base is required to neutralize the acid byproduct of the reaction.[2][3] | 2. Optimize Base: Ensure at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. | |
| 3. Low Reaction Temperature: The reaction may be too slow at low temperatures. | 3. Adjust Temperature: While the reaction often proceeds at room temperature, gentle warming to 40°C may improve the reaction rate. | |
| Formation of Multiple Products (e.g., di-Boc protected PEG) | 1. Incorrect Stoichiometry: Using a large excess of (Boc)₂O can lead to the protection of both amine groups on the diamine-PEG3 precursor. | 1. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of (Boc)₂O relative to the diamine starting material to favor mono-protection. Consider slow, dropwise addition of the (Boc)₂O solution. |
| 2. Concentrated Reaction Mixture: High concentrations can favor bimolecular reactions, leading to di-substitution. | 2. Adjust Concentration: Run the reaction at a lower concentration to favor intramolecular reaction kinetics for mono-substitution. | |
| Difficult Purification | 1. Similar Polarity of Products: The desired mono-Boc product, the di-Boc byproduct, and the unreacted diamine may have similar polarities, making separation by column chromatography challenging. | 1. Optimize Chromatography: Use a shallow gradient during column chromatography. Test different solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes with a base additive like TEA). |
| 2. Water-Soluble Product: The hydrophilic PEG chain can make extraction from aqueous workups inefficient. | 2. Modify Workup: Use multiple extractions with a more polar organic solvent like dichloromethane or a mixture of DCM and isopropanol. Brine washes can help break emulsions and improve phase separation. Consider reverse-phase chromatography if the compound is highly polar. | |
| Product Degradation (Accidental Deprotection) | 1. Acidic Conditions During Workup/Purification: Exposure to acidic conditions can prematurely cleave the Boc group. | 1. Neutralize and Buffer: Ensure any acidic catalysts or byproducts are fully quenched and neutralized before workup and purification. Using a buffer or adding a small amount of base (e.g., 1% TEA) to the chromatography solvent can prevent degradation on silica gel. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Boc-Protection of a Diamine Precursor
This protocol describes the mono-N-Boc protection of a commercially available diamino-PEG3 linker.
Materials:
-
1,11-Diamino-3,6,9-trioxaundecane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane)
Procedure:
-
Dissolve 1,11-diamino-3,6,9-trioxaundecane (1 equivalent) in DCM or THF.
-
Add TEA or DIPEA (1.1 equivalents) to the solution and stir.
-
In a separate flask, dissolve (Boc)₂O (1.1 equivalents) in the same solvent.
-
Slowly add the (Boc)₂O solution dropwise to the stirred amine solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the desired mono-protected product.
Visualizations
Chemical Synthesis Pathway
References
- 1. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
Side reactions to avoid with NH2-PEG3-C1-Boc
Welcome to the technical support center for NH2-PEG3-C1-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this reagent and to troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a primary amine (-NH2) group, a three-unit polyethylene glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances solubility in aqueous media and provides flexibility.[1][2] This molecule is commonly used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein binder and an E3 ligase ligand.[3][4]
Q2: What are the storage and handling recommendations for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it at -20°C in a dry, dark environment.[5][6] For short-term storage, refrigeration at 4°C may be acceptable, but for long-term stability, -20°C is advised. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Q3: What are the key reactive groups on this compound and what do they react with?
This compound has two key functional groups:
-
Primary Amine (-NH2): This group is nucleophilic and can react with various electrophiles. Common reactions include acylation with activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents like EDC/DCC), and aldehydes or ketones to form Schiff bases (which can be subsequently reduced to stable amine linkages).
-
Boc-protected Amine (-NH-Boc): The Boc group is a protecting group for the amine. It is stable to many reaction conditions but can be removed (deprotected) under acidic conditions to reveal a primary amine.[6]
Q4: Under what conditions is the Boc group removed?
The Boc group is labile to acidic conditions.[2][7] Complete deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[8] Common reagents for Boc deprotection include a solution of 20-50% TFA in DCM or 4M HCl in dioxane.[8]
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows the presence of starting material (Boc-protected compound) after the deprotection reaction.
-
The subsequent reaction involving the deprotected amine gives a low yield.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing to 50% TFA in DCM.[8] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane. |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are performed at room temperature, but gentle warming (e.g., to 30-40°C) can sometimes be beneficial, though it may increase the risk of side reactions.[8] |
| Poor Solubility | Ensure that the this compound derivative is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvents that are compatible with acidic conditions. |
| Steric Hindrance | For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary.[8] |
Issue 2: Side Product Formation During Boc Deprotection
Symptoms:
-
LC-MS or NMR analysis reveals the presence of unexpected molecular weights or signals.
-
The desired product is obtained in low purity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Alkylation by t-butyl Cations | The Boc deprotection proceeds via the formation of a tert-butyl cation, which is an electrophile and can react with nucleophiles in your molecule (e.g., tryptophan, methionine, or cysteine residues in a peptide).[9] |
| Solution: Add a scavenger to the reaction mixture to trap the t-butyl cations.[8][9] | |
| Acid-Labile Functional Groups | Other functional groups in your molecule may be sensitive to the acidic conditions used for Boc deprotection. |
| Solution: If possible, use milder deprotection conditions (e.g., lower concentration of acid, shorter reaction time). Alternatively, consider an orthogonal protection strategy where other sensitive groups are protected with acid-stable protecting groups. |
Table of Common Scavengers for Boc Deprotection: [8]
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
Issue 3: Low Yield in Conjugation Reactions with the Free Amine
Symptoms:
-
Low yield of the desired conjugate after reacting this compound with another molecule.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction pH | For reactions with NHS esters, the pH should be maintained between 7.2 and 8.5 for efficient coupling. |
| Hydrolysis of Reagents | NHS esters and other activated species can hydrolyze in aqueous solutions. Prepare solutions fresh and use them promptly. |
| Steric Hindrance | The PEG chain or the substrate may cause steric hindrance. Consider using a longer PEG linker if this is a recurring issue. |
| Incorrect Stoichiometry | Optimize the molar ratio of the reactants. An excess of one reagent may be necessary to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Boc Deprotection of a PEG-Linker
This protocol describes a general procedure for the removal of the Boc protecting group.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected PEG linker in DCM (e.g., at a concentration of 0.1 M).
-
If using a scavenger, add TIS (2.5-5% v/v) to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (20-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Conjugation of the Free Amine with an NHS Ester
This protocol outlines a general procedure for conjugating the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound derivative (with the Boc group removed if necessary)
-
NHS ester of the molecule to be conjugated
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Dissolve the amine-containing PEG linker in DMF or DMSO.
-
Dissolve the NHS ester in a separate vial of DMF or DMSO.
-
If starting with the TFA salt of the deprotected amine, add 2-3 equivalents of a non-nucleophilic base like DIPEA to the amine solution to neutralize the salt.
-
Add the NHS ester solution to the amine solution. A typical molar ratio is 1.2 equivalents of the NHS ester to 1 equivalent of the amine.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the product can be purified by preparative HPLC.
Visualizations
Caption: Boc deprotection pathway and the role of scavengers.
Caption: General workflow for conjugation with an NHS ester.
Caption: A logical approach to troubleshooting common issues.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. chemscene.com [chemscene.com]
- 6. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for NH2-PEG3-C1-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using NH2-PEG3-C1-Boc.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine on one end and a free amine on the other, connected by a 3-unit polyethylene glycol (PEG) spacer. This structure makes it a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The Boc group serves as a protecting group for one of the amines, allowing for selective reactions at the other end of the molecule.
2. How should I store and handle this compound?
It is recommended to store this compound at -20°C, protected from light.[1][2] Before use, allow the vial to warm to room temperature to prevent moisture condensation. For preparing stock solutions, hygroscopic DMSO is a common solvent, and it's advisable to use a newly opened bottle.[1]
3. In which solvents is this compound soluble?
Troubleshooting Guides
This section provides solutions to common issues encountered during the two primary reaction steps involving this compound: Boc deprotection and subsequent amide coupling.
Section 1: Boc Deprotection
The Boc (tert-butyloxycarbonyl) group is acid-labile and its removal is a critical step to liberate the amine for further conjugation.[5][6]
Q1: My Boc deprotection reaction is incomplete. What could be the cause and how can I fix it?
Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acidolysis reaction. If the acid is too weak or its concentration is too low, the reaction may not go to completion.[7]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient for complete removal of the Boc group.[7]
-
Solvent Issues: The choice of solvent is crucial to ensure that both the PEG linker and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[7]
-
Steric Hindrance: The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, which can slow down the reaction rate.[7]
| Troubleshooting Steps for Incomplete Deprotection |
| Increase Acid Concentration: Gradually increase the concentration of Trifluoroacetic acid (TFA) in DCM. For example, from 20% to 50% (v/v).[7] |
| Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time accordingly.[7] |
| Consider a Stronger Acid: If increasing concentration and time is not effective, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[7] |
| Ensure Good Solubility: Confirm that your this compound starting material is fully dissolved in the chosen solvent. |
Q2: I am observing side products after the deprotection reaction. What are they and how can I avoid them?
Side product formation can occur, especially if other acid-sensitive functional groups are present in your molecule. The tert-butyl cation generated during Boc deprotection can also lead to side reactions.
| Common Side Products and Prevention Strategies |
| Alkylation of Nucleophilic Groups: The intermediate t-butyl cation can alkylate nucleophilic sites on your substrate. Adding a scavenger like triisopropylsilane (TIS) to the reaction mixture can help to suppress these side reactions. |
| Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups, they may be cleaved under the deprotection conditions. Consider using milder deprotection conditions or an orthogonal protection strategy. |
Q3: How can I monitor the progress of the Boc deprotection reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the reaction. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any side products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the 1H NMR spectrum indicates the progress of the deprotection.[7]
Q4: What is the best way to work up the reaction and isolate the deprotected amine?
The work-up procedure depends on the properties of your deprotected product.
-
Evaporation of Acid: For a volatile acid like TFA, it can be removed by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[7]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[7]
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[7]
Section 2: Amide Coupling
After Boc deprotection, the newly freed amine of the PEG linker can be coupled with a carboxylic acid to form a stable amide bond. A common method for this is using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide).
Q1: My amide coupling reaction has a low or no yield. What are the possible causes and solutions?
This is a frequent issue in EDC/NHS chemistry. The root cause often lies in the reaction conditions or the quality of the reagents.
-
Suboptimal pH: The activation of the carboxyl group by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS-activated ester with the primary amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[8]
-
Hydrolysis of EDC and NHS-ester: Both EDC and the activated NHS-ester are susceptible to hydrolysis, which can be accelerated in aqueous buffers.
-
Poor Reagent Quality: EDC and NHS are moisture-sensitive. Using old or improperly stored reagents can lead to failed reactions.[8][9]
-
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your PEG-amine for reaction with the activated carboxylic acid.[8]
| Troubleshooting Steps for Low Coupling Yield |
| Optimize pH: For a two-step protocol, perform the carboxyl activation with EDC/NHS in a buffer like MES at pH 5-6. Then, add your deprotected PEG-amine and adjust the pH to 7.2-7.5 for the coupling step.[8] |
| Use Fresh Reagents: Store EDC and NHS desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[8] |
| Choose Appropriate Buffers: Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate buffer for the coupling step.[8] |
| Use Anhydrous Solvents: If performing the reaction in an organic solvent, use a dry, conjugation-grade solvent like DMF.[9] |
| Check Molar Ratios: Ensure you are using an appropriate molar ratio of your carboxylic acid, EDC, NHS, and the deprotected PEG-amine. A slight excess of the activated acid is often used. |
Q2: I am observing precipitation during my coupling reaction. What should I do?
Precipitation can significantly lower your yield.
-
Protein/Molecule Aggregation: Changes in pH or the addition of reagents can sometimes cause the molecule you are coupling to the PEG linker to aggregate. Ensure your molecule is soluble and stable in the chosen reaction buffers.[8]
-
High EDC Concentration: In some instances, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC, try reducing the amount.[8]
Q3: How do I quench the reaction and purify my final PEGylated product?
-
Quenching: To stop the reaction and deactivate any remaining NHS-esters, you can add a quenching reagent. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine.[4][8]
-
Purification: The purification of PEGylated molecules can be challenging due to their heterogeneity. Several chromatographic techniques are commonly employed:
-
Size Exclusion Chromatography (SEC): This method is effective for separating PEGylated products from unreacted starting materials based on their size.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be very effective in purifying PEGylated products.
-
Reverse Phase HPLC (RP-HPLC): This can be used for both purification and analysis of the final product.
-
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc protecting group using TFA in DCM.
-
Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[7]
-
Cooling: Cool the solution to 0°C in an ice bath.[7]
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your substrate is sensitive to the t-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[7]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]
-
Co-evaporate with toluene (3x) to remove residual TFA.[7]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7]
-
Protocol 2: Amide Coupling with Deprotected NH2-PEG3-C1-Amine
This protocol outlines a general two-step procedure for coupling a carboxylic acid to the deprotected PEG linker using EDC and NHS.
-
Carboxylic Acid Activation:
-
Coupling Reaction:
-
Add the deprotected NH2-PEG3-C1-amine (as the TFA salt or neutralized free amine) to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., PBS or borate buffer).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching:
-
Add a quenching buffer (e.g., hydroxylamine to a final concentration of 10-50 mM) and incubate for 15 minutes to block any unreacted NHS-ester sites.[8]
-
-
Purification:
-
Purify the final PEGylated conjugate using an appropriate chromatographic technique such as SEC, IEX, or RP-HPLC.
-
Visualized Workflows
Caption: Boc Deprotection Workflow for this compound.
Caption: Two-Step EDC/NHS Amide Coupling Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low solubility of NH2-PEG3-C1-Boc conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with NH2-PEG3-C1-Boc conjugates.
Troubleshooting Guide
Question: My this compound conjugate is not dissolving. What should I do?
Low solubility of this compound can be a common issue. The solubility of this conjugate is influenced by its molecular structure, which contains both a hydrophilic polyethylene glycol (PEG) chain and a lipophilic tert-butyloxycarbonyl (Boc) protecting group. The following steps provide a systematic approach to troubleshoot and resolve solubility challenges.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low solubility of this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: In which solvents should I initially try to dissolve my this compound conjugate?
Based on the structure of this compound, which has both polar and non-polar characteristics, it is recommended to start with polar aprotic solvents. These solvents are generally effective at dissolving PEGylated compounds.[1]
Inferred Solubility of Structurally Similar PEG Conjugates
| Solvent Classification | Solvent | Analogous Compound | Inferred Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | t-boc-N-amido-dPEG®₁₁-amine | Soluble[1] |
| Dimethylformamide (DMF) | PEGylated molecules | Generally Soluble[2] | |
| Acetonitrile (ACN) | t-boc-N-amido-dPEG®₁₁-amine | Soluble[1] | |
| Chlorinated | Dichloromethane (DCM) | t-boc-N-amido-dPEG®₁₁-amine | Soluble[1] |
| Aqueous | Water | t-boc-N-amido-dPEG®₁₁-amine | Soluble[1] |
Note: This data is based on structurally similar molecules and should be used as a predictive guide. It is always recommended to perform small-scale solubility tests.
Q2: I've added the solvent, but the conjugate is not dissolving. What is the next step?
Even in a suitable solvent, PEGylated compounds can dissolve slowly.[3] The next step is to use mechanical agitation.
-
Vortexing: Vigorously vortex the sample for 2-5 minutes.
-
Sonication: Place the sample in an ultrasonic bath. This can help break up aggregates and facilitate dissolution. Be mindful of potential heating of the sample during sonication.
Q3: Can I heat my sample to help it dissolve?
Yes, gentle heating can significantly aid in the dissolution of PEG conjugates.[3]
-
Recommended Temperature: Warm the sample to 30-40°C. In many cases, PEGs dissolve quickly with mild heating.[3]
-
Caution: Avoid excessive heat, as it may degrade the compound. Always monitor the sample during heating.
Q4: What if the compound precipitates out of solution upon cooling?
Precipitation upon cooling suggests that the solvent's capacity to dissolve the conjugate is temperature-dependent. In this case, or if the compound still does not dissolve with heating, the use of co-solvents is recommended.
Co-solvent Systems for PEGylated Compounds
| Protocol | Co-solvent System | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Source: Adapted from protocols for similar PROTAC linkers.[]
Q5: How does pH affect the solubility of this compound?
The this compound molecule contains a primary amine (NH2) group. The protonation state of this group is pH-dependent and can influence solubility.
-
Acidic Conditions (Low pH): The amine group will be protonated (-NH3+), which can increase solubility in aqueous solutions. However, be aware that the Boc protecting group is acid-labile and can be removed under strongly acidic conditions.
-
Basic Conditions (High pH): The amine group will be deprotonated (-NH2), which may decrease its solubility in aqueous media but could increase solubility in less polar organic solvents.
If working in an aqueous or protic solvent system, adjusting the pH slightly towards the acidic range (e.g., pH 5-6) may improve solubility.
Logical Relationship of Compound Structure to Solubility
Caption: The relationship between the functional groups of this compound and its overall solubility.
Experimental Protocols
Protocol 1: Basic Dissolution Procedure
-
Solvent Selection: Choose an appropriate solvent based on the "Inferred Solubility" table. Start with DMSO or DMF.
-
Addition of Solvent: Add the selected solvent to the vial containing the this compound conjugate to achieve the desired concentration.
-
Vortexing: Vortex the vial vigorously for 2-5 minutes.
-
Sonication (Optional): If the conjugate has not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
Gentle Heating (Optional): If solubility is still an issue, warm the vial to 30-40°C in a water bath or on a heating block with continuous stirring until the solid is dissolved.
Protocol 2: Co-solvent Dissolution for Aqueous Applications
This protocol is adapted for preparing a stock solution that will be further diluted in an aqueous medium.
-
Initial Dissolution: Dissolve the this compound conjugate in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Preparation of Co-solvent Mixture: In a separate tube, prepare the desired co-solvent mixture. For example, for "Protocol 1" from the co-solvent table, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Combining Solutions: Add 100 µL of the DMSO stock solution to the co-solvent mixture and mix thoroughly.
-
Final Dilution: Add 450 µL of saline (or your desired aqueous buffer) to the mixture to reach a final volume of 1 mL. Mix until the solution is clear.
Protocol 3: Small-Scale Solubility Testing
Before committing a large amount of your compound, perform a small-scale solubility test.
-
Weigh Compound: Accurately weigh a small amount of the this compound conjugate (e.g., 1 mg) into several vials.
-
Add Solvent: To each vial, add a known volume of a different solvent (e.g., 100 µL of DMSO, DMF, DCM, Water, etc.). This will give you an initial concentration (e.g., 10 mg/mL).
-
Assess Solubility: Follow the steps in "Protocol 1" for each vial.
-
Observe and Record: Note the solubility in each solvent and under which conditions (vortexing, sonication, heating) the compound dissolved. This will inform your choice of solvent for larger-scale experiments.
References
Purification techniques for NH2-PEG3-C1-Boc products
Welcome to the technical support center for NH2-PEG3-C1-Boc and related products. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C for long-term stability.[1] For stock solutions, storage at -80°C for up to six months or -20°C for up to one month is advised, with protection from light.[2]
Q2: My this compound product is an oil or syrup-like substance. How can I solidify it?
Boc-protected amino acids and PEGylated compounds can often be oily or difficult to crystallize.[3][4] One common technique is to dissolve the oily product in a minimal amount of a suitable solvent (e.g., methanol) and then precipitate the solid by adding a non-polar solvent like diethyl ether.[3] Another approach is to attempt crystallization by dissolving the compound in a solvent like dichloromethane and then slowly introducing a non-polar solvent such as n-pentane through vapor diffusion.[3] In some cases, heating the product under a high vacuum at a slightly elevated temperature (e.g., 40-60 °C) can help remove residual solvents that may be preventing solidification.[3] If you have a small amount of solid material, using it as a seed crystal can also induce crystallization of the bulk oily product.[5]
Q3: How can I monitor the progress of reactions involving this compound, such as Boc deprotection?
The progress of reactions can be monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] For TLC analysis, the deprotected amine product is more polar and will typically have a lower Rf value than the Boc-protected starting material.[6] A common mobile phase for TLC analysis of similar compounds is 5% methanol in chloroform.[7] LC-MS provides a more quantitative assessment of the reaction, allowing for the determination of the relative amounts of starting material, product, and any byproducts.[6]
Troubleshooting Guides
Issue 1: Incomplete or Slow Boc Deprotection
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions. If you are experiencing incomplete or slow deprotection, consider the following:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low. For example, if you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50% TFA in DCM.[2][6]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Ensure sufficient reaction time, typically 1-2 hours at room temperature.[6] If the reaction is still slow, extending the time and monitoring by TLC or LC-MS is recommended.[2][6]
-
Alternative Acid Systems: For difficult substrates, a stronger acid system such as 4M HCl in 1,4-dioxane may be more effective.[2][6]
-
Solvent Issues: Ensure that the solvent, commonly DCM, provides good solubility for your PEGylated compound to allow for efficient reaction.[2][6]
Troubleshooting Workflow for Incomplete Boc Deprotection
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Stability issues with NH2-PEG3-C1-Boc in different buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of NH2-PEG3-C1-Boc in your research and development projects. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The main stability issue for this compound is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. This group is designed to be removed under acidic conditions to expose the primary amine for subsequent conjugation.[1][2][3] Therefore, prolonged exposure to acidic buffers (pH < 6) should be avoided if the Boc-protected form is desired.
Q2: How stable is the Boc protecting group in neutral or basic buffers?
A2: The Boc group is generally stable in neutral and mildly basic conditions. However, carbamates can be susceptible to base-catalyzed hydrolysis in strongly alkaline solutions (pH > 9).[4][5] Some studies have shown that monosubstituted carbamates can exhibit instability at a physiological pH of 7.4 over extended periods.[6] For optimal stability of the Boc-protected linker in solution, it is recommended to use buffers with a pH range of 6.5-7.5 and to use the prepared solutions promptly.
Q3: Are the PEG ether linkages a stability concern?
A3: The ether linkages within the polyethylene glycol (PEG) chain are generally very stable under most conditions used in bioconjugation. However, long-term storage in the presence of oxygen, transition metal ions, and at elevated temperatures can lead to oxidative degradation of the PEG chain.[1] It is recommended to store stock solutions in degassed buffers and at low temperatures to minimize oxidation.
Q4: Can the choice of buffer components affect the stability of this compound?
A4: Yes. Buffers containing primary amines, such as Tris, should be used with caution, especially after the deprotection of the Boc group, as they can compete with the intended conjugation reaction. While direct reactivity of Tris with the carbamate group of the Boc-protected form is not extensively documented, it is good practice to use non-nucleophilic buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers for storage and conjugation reactions.[4][7]
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[7] Stock solutions should be prepared fresh in an appropriate anhydrous solvent like DMSO or DMF. If aqueous buffer solutions are prepared, they should be used as quickly as possible and stored at 2-8°C for short-term use.
Stability Data
| Buffer Condition | pH Range | Expected Stability of Boc Group | Potential Issues |
| Acidic Buffers (e.g., Acetate, Citrate) | 3.0 - 5.0 | Low | Rapid deprotection of the Boc group. |
| Mildly Acidic Buffers (e.g., MES) | 5.5 - 6.5 | Moderate to Low | Slow to moderate deprotection over time. |
| Neutral Buffers (e.g., PBS, HEPES) | 6.8 - 7.5 | High | Generally stable for short to moderate durations. Potential for slow hydrolysis over extended periods. |
| Mildly Basic Buffers (e.g., Borate) | 8.0 - 9.0 | Moderate | Increased risk of base-catalyzed hydrolysis of the carbamate. |
| Strongly Basic Buffers | > 9.5 | Low | Rapid hydrolysis of the carbamate is expected. |
Troubleshooting Guides
Issue 1: Incomplete or No Boc Deprotection
If you are experiencing incomplete removal of the Boc group, consider the following:
-
Insufficient Acid Strength or Concentration: Ensure the acid used for deprotection (e.g., trifluoroacetic acid, TFA) is of sufficient concentration. A common starting point is 20-50% TFA in dichloromethane (DCM).[1]
-
Inadequate Reaction Time: Monitor the reaction progress using an appropriate analytical method (TLC, LC-MS) to ensure it has gone to completion.
-
Scavengers: The cleavage of the Boc group generates a tert-butyl cation, which can lead to side reactions. The use of scavengers like triisopropylsilane (TIS) can prevent these side reactions.[1]
Issue 2: Low Yield in Subsequent Conjugation Reactions
After successful Boc deprotection, low yields in the following conjugation step (e.g., NHS ester or maleimide chemistry) can be due to several factors:
-
Residual Acid: Ensure all residual acid from the deprotection step is removed before proceeding with the conjugation, as it can protonate the newly exposed amine, rendering it non-nucleophilic.
-
Buffer Choice: Avoid using buffers with primary amines (e.g., Tris) for the conjugation step, as they will compete for the reactive species.[4][7]
-
pH of Conjugation: For reactions targeting the primary amine (e.g., with NHS esters), the pH should be between 7.2 and 8.5 to ensure the amine is deprotonated and nucleophilic.[7]
-
Hydrolysis of Reagents: If using NHS esters or maleimides, be aware that these functional groups can hydrolyze in aqueous buffers. Prepare these solutions fresh and use them promptly.[8]
A logical workflow for troubleshooting conjugation issues is presented below.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Different Buffers
This protocol outlines a method to assess the stability of the Boc-protecting group at various pH values.
Materials:
-
This compound
-
Buffers:
-
0.1 M Sodium Acetate, pH 5.0
-
0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Borate, pH 8.5
-
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For each buffer condition, dilute the stock solution to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by reverse-phase HPLC or LC-MS.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the Boc-protected and deprotected forms (e.g., 10-90% B over 15 minutes).
-
Detection: UV at 214 nm or by mass spectrometry.
-
-
Quantify the peak area of the intact this compound at each time point to determine the rate of degradation.
Protocol 2: Boc Deprotection of this compound
This protocol provides a general procedure for the removal of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., 100 mg in 2 mL DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v). If using a scavenger, add TIS (2-5% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting deprotected amine (as a TFA salt) can be used directly in the next step or further purified.
Signaling Pathways and Logical Relationships
The chemical degradation pathway of this compound primarily involves the acid-catalyzed cleavage of the Boc protecting group.
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. scribd.com [scribd.com]
- 7. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
How to confirm successful conjugation with NH2-PEG3-C1-Boc
Welcome to the technical support center for NH2-PEG3-C1-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming successful conjugation and troubleshooting common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker containing a primary amine (NH2), a 3-unit polyethylene glycol (PEG3) spacer, and a Boc-protected amine. The primary amine allows for conjugation to molecules with available carboxylic acids or activated esters. The Boc-protected amine can be deprotected under acidic conditions to reveal a second primary amine for subsequent conjugation, making it a useful tool in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).
Q2: What is the purpose of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. It prevents the amine from reacting during the initial conjugation step, allowing for a controlled, stepwise synthesis. The Boc group is stable under neutral and basic conditions but can be readily removed with acids like trifluoroacetic acid (TFA).[1][2]
Q3: What are the optimal pH conditions for conjugating the primary amine of this compound?
For efficient conjugation of the primary amine to an activated ester (like an NHS ester), a slightly basic pH of 7.2 - 8.5 is recommended.[3] This ensures the primary amine is deprotonated and nucleophilic. Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or borate buffer, should be used to avoid competing reactions.[4]
Q4: How can I confirm the deprotection of the Boc group?
Successful deprotection can be confirmed by several methods. Mass spectrometry will show a decrease in the molecular weight corresponding to the loss of the Boc group (100.12 g/mol ). 1H NMR spectroscopy can also be used to observe the disappearance of the characteristic tert-butyl peak. Thin-layer chromatography (TLC) will show a new, more polar spot (lower Rf value) corresponding to the deprotected amine.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation and deprotection steps involving this compound.
Problem 1: Low or No Conjugation to the Primary Amine
| Potential Cause | Recommended Solution |
| Inactive NHS Ester | NHS esters are moisture-sensitive. Use fresh or properly stored reagents.[5] |
| Suboptimal pH | Ensure the reaction pH is between 7.2 and 8.5 to facilitate nucleophilic attack by the primary amine.[3] |
| Competing Nucleophiles | Avoid buffers containing primary amines (e.g., Tris). Use PBS or borate buffer instead.[4] |
| Steric Hindrance | If the molecule being conjugated is bulky, increase the reaction time or temperature. |
Problem 2: Incomplete Boc Deprotection
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a stronger acid like 4M HCl in dioxane.[1] |
| Inadequate Reaction Time | Extend the reaction time and monitor progress using TLC or LC-MS.[1] |
| Poor Solubility | Ensure the Boc-protected conjugate is fully dissolved in the deprotection solvent.[1] |
Problem 3: Observation of Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Prepare the activated ester solution immediately before use and use anhydrous solvents to minimize hydrolysis.[4] |
| Alkylation by Deprotection Byproducts | The t-butyl cation generated during Boc deprotection can alkylate sensitive functional groups. Consider adding a scavenger like triethylsilane or thioanisole.[6] |
Experimental Protocols & Data
Confirming Successful Conjugation & Deprotection
Successful conjugation and deprotection can be confirmed by a combination of analytical techniques. The expected mass changes are summarized in the table below.
| Reaction Stage | Expected Mass Change | Analytical Technique |
| Initial Conjugation | Increase in mass corresponding to the mass of this compound minus water (if conjugating to a carboxylic acid). | Mass Spectrometry (LC-MS) |
| Boc Deprotection | Decrease in mass by 100.12 g/mol . | Mass Spectrometry (LC-MS) |
Key Experimental Methodologies
1. Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming conjugation and deprotection.[7][8] It provides the molecular weight of the starting materials, intermediates, and final product.
-
Protocol:
-
Prepare samples of the starting material, the reaction mixture at different time points, and the purified product.
-
Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Monitor the total ion chromatogram (TIC) and extract the mass spectra for each peak.
-
Compare the observed molecular weights with the expected values. High-resolution mass spectrometry can provide further confidence in the elemental composition.[9]
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC can be used to monitor the progress of the reaction and assess the purity of the final product.[10][]
-
Protocol:
-
Use a reverse-phase C18 column.
-
Develop a gradient method with mobile phases such as water and acetonitrile, both containing 0.1% TFA.
-
Inject the starting material to establish its retention time.
-
Inject aliquots of the reaction mixture over time to observe the disappearance of the starting material peak and the appearance of a new product peak. The conjugated product will typically have a different retention time.
-
3. Thin-Layer Chromatography (TLC)
TLC is a quick and straightforward method for monitoring the progress of both the conjugation and deprotection steps.[1][12]
-
Protocol:
-
Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate.[13]
-
Develop the plate in an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Visualize the spots using a UV lamp (if the compounds are UV-active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for amines).
-
Successful conjugation will result in a new spot with a different Rf value than the starting material. Successful deprotection will result in a new, more polar spot (lower Rf) compared to the Boc-protected intermediate.[1]
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is useful for detailed structural confirmation.
-
Protocol:
-
Acquire a ¹H NMR spectrum of your starting material.
-
After conjugation, new peaks corresponding to the PEG linker should be visible.
-
For Boc deprotection, the characteristic singlet of the tert-butyl group (around 1.4 ppm) will disappear.[14] The chemical shifts of protons near the newly formed free amine may also change.
-
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Troubleshooting decision tree for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Linkers: Comparing NH2-PEG3-C1-Boc and SMCC in Bioconjugation Strategies
In the intricate world of drug development and biological research, the ability to link different molecules together with precision and stability is paramount. Heterobifunctional crosslinkers are the molecular architects of these unions, enabling the creation of powerful new entities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of two prominent heterobifunctional linkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and NH2-PEG3-C1-Boc.
While both molecules serve to connect two different chemical entities, their primary applications and functional characteristics are distinct. SMCC is a classic crosslinker renowned for creating stable, non-cleavable linkages in bioconjugates such as ADCs. In contrast, this compound is a modern building block primarily used in the synthesis of PROTACs, where linker flexibility and physicochemical properties are critical for inducing protein degradation. This guide will objectively compare their performance in their respective contexts, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | SMCC Crosslinker | This compound Linker |
| Primary Application | Stable bioconjugation (e.g., Antibody-Drug Conjugates) | PROTAC synthesis (induced protein degradation) |
| Reactive Groups | NHS ester (reacts with primary amines) & Maleimide (reacts with sulfhydryls) | Primary amine & Boc-protected primary amine |
| Linker Characteristics | Rigid cyclohexane spacer, hydrophobic | Flexible PEG3 spacer, hydrophilic |
| Bond Stability | Forms highly stable amide and thioether bonds | Forms amide bonds; Boc group is removed for further reaction |
| Key Performance Metric | Conjugate stability (plasma stability), Drug-to-Antibody Ratio (DAR) | PROTAC efficacy (DC50, Dmax), ternary complex formation |
Chemical Structures and Reactivity
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable crosslinker featuring two distinct reactive ends: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[] The NHS ester reacts with primary amines (like the side chain of lysine residues in proteins) at a pH of 7-9 to form a stable amide bond.[2][3] The maleimide group specifically reacts with sulfhydryl groups (from cysteine residues) at a pH of 6.5-7.5 to create a stable thioether bond.[2][3] The cyclohexane ring in its spacer arm enhances the stability of the maleimide group, making it a robust choice for creating long-lasting bioconjugates.[][3]
This compound is a heterobifunctional linker with a primary amine at one end and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other, separated by a three-unit polyethylene glycol (PEG) chain.[4][5] The free primary amine is available for conjugation, typically through an amide bond formation. The Boc protecting group on the other amine allows for orthogonal chemistry; it is stable to most reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a free amine for a subsequent conjugation step.[6][7][8] This sequential reactivity is fundamental to the multi-step synthesis of PROTACs.[4]
Performance in Primary Applications
SMCC in Antibody-Drug Conjugates (ADCs)
The primary advantage of the SMCC linker in ADCs is its exceptional stability in plasma.[3] The robust amide and thioether bonds it forms prevent the premature release of the cytotoxic payload in circulation, which is crucial for minimizing off-target toxicity and ensuring the ADC reaches the target tumor intact.[3][9] The efficacy of SMCC-linked ADCs is dependent on the internalization of the entire ADC by the target cell, followed by the degradation of the antibody in the lysosome to release the drug.[3] A key performance indicator for SMCC conjugation is the drug-to-antibody ratio (DAR), which can be controlled by adjusting the molar ratio of SMCC to the antibody during the reaction.[10]
This compound in PROTACs
The this compound linker is a building block for the linker component of a PROTAC molecule, which connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[11] The linker in a PROTAC is not merely a spacer; its length, flexibility, and composition critically influence the PROTAC's efficacy.[2][12] The PEG component of this compound offers several advantages:
-
Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic PEG chain significantly improves their solubility and overall physicochemical properties.[2][13]
-
Improved Cell Permeability: The flexibility and polarity of the PEG linker can aid in the cellular uptake of the PROTAC.
-
Facilitation of Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase.[2] The flexibility of the PEG linker allows the two ends of the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex that leads to ubiquitination and degradation of the target protein.[2][12]
The performance of a PROTAC is measured by its ability to degrade the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[13]
Data Presentation
Table 1: Physicochemical and Reactive Properties
| Property | SMCC | This compound |
| Molecular Weight | 334.32 g/mol [2] | 263.33 g/mol [5] |
| Spacer Arm Length | 8.3 Å[] | ~13.9 Å (estimated for PEG3-C1) |
| Solubility | Insoluble in water; requires organic solvents like DMSO or DMF[14] | Soluble in DMSO[11] |
| Amine Reactivity | NHS ester reacts with primary amines at pH 7-9[2] | Primary amine can be acylated; Boc-amine is protected |
| Sulfhydryl Reactivity | Maleimide reacts with sulfhydryls at pH 6.5-7.5[2] | N/A |
| Cleavability | Non-cleavable[] | Boc group is cleavable under acidic conditions[6][7] |
Table 2: Application-Specific Performance Data
| Application | Linker | Key Performance Metrics | Typical Values/Observations |
| Antibody-Drug Conjugates | SMCC | Plasma Stability: % of intact ADC over time | SMCC-linked ADCs show high stability, with minimal drug deconjugation over several days in plasma.[15] |
| Drug-to-Antibody Ratio (DAR): Average number of drugs per antibody | Typically controlled to achieve a DAR of 2-4 for optimal efficacy and safety.[10] | ||
| PROTACs | PEG-based (from this compound) | Degradation Efficacy (DC50): Concentration for 50% protein degradation | Varies widely depending on the target and ligands, but can be in the low nanomolar to picomolar range. |
| Maximum Degradation (Dmax): Maximum % of protein degradation | Often >90% for effective PROTACs. | ||
| Solubility: Aqueous solubility of the final PROTAC | PEG linkers significantly improve the solubility of hydrophobic PROTAC molecules.[13] |
Experimental Protocols
General Protocol for a Two-Step SMCC Conjugation
This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing molecule (Molecule-SH).
-
Activation of Protein-NH2:
-
Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.[14]
-
Immediately before use, dissolve SMCC in an organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.[14]
-
Add a 10- to 50-fold molar excess of the SMCC solution to the protein solution. The optimal ratio depends on the protein concentration and must be determined empirically.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[14]
-
Remove the unreacted SMCC using a desalting column or dialysis, exchanging into a buffer at pH 6.5-7.5.[14]
-
-
Conjugation to Molecule-SH:
-
Ensure the Molecule-SH has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[14]
-
Add the sulfhydryl-containing molecule to the maleimide-activated protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[16]
-
The final conjugate can be purified by size-exclusion chromatography or other appropriate methods.
-
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a general workflow for incorporating the this compound linker into a PROTAC.
-
Conjugation to the First Ligand:
-
The first ligand, containing a carboxylic acid or other amine-reactive group, is reacted with the free primary amine of this compound. This is typically an amide bond formation reaction using standard peptide coupling reagents (e.g., HATU, HOBt).
-
The reaction is carried out in an appropriate organic solvent (e.g., DMF).
-
The resulting product is a Boc-protected linker conjugated to the first ligand. This intermediate is purified by chromatography.
-
-
Boc Deprotection:
-
The Boc-protected intermediate is dissolved in a solvent such as dichloromethane (DCM).[7]
-
An excess of a strong acid, typically trifluoroacetic acid (TFA), is added.[7][8]
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent and excess acid are removed under reduced pressure.
-
-
Conjugation to the Second Ligand:
-
The newly revealed free amine on the linker is then conjugated to the second ligand, which contains a suitable reactive group (e.g., a carboxylic acid).
-
This second conjugation step is also typically an amide bond formation reaction.
-
The final PROTAC molecule is purified using chromatography (e.g., HPLC).
-
Visualizations
References
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SMCC - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
A Comparative Guide to the Characterization of NH2-PEG3-C1-Boc Conjugates by NMR and HPLC
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of advanced therapeutics, the precise characterization of linker molecules is of paramount importance. The heterobifunctional linker, NH2-PEG3-C1-Boc (tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate), offers a discrete polyethylene glycol (PEG) spacer with a terminal primary amine and a Boc-protected carboxylic acid. This guide provides a comprehensive comparison of its characterization by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), complete with detailed experimental protocols and comparative data for alternative linkers.
Structural Confirmation and Purity Assessment
The dual-technique approach of NMR and HPLC provides a holistic view of the quality of this compound. While NMR spectroscopy offers an in-depth look at the molecular structure and can confirm the presence of key functional groups, HPLC excels at providing high-resolution separation to quantify purity and identify any potential impurities. A certificate of analysis for this compound confirms that the structure is consistent with analytical data and typically specifies a purity of ≥98.0% as determined by NMR[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.
Predicted NMR Data
The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound. These chemical shifts are predicted based on the analysis of similar PEG-containing compounds and standard chemical shift values.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| C(CH₃)₃ | 1.45 | singlet | 9H |
| -NH₂ | 2.75 | broad singlet | 2H |
| -CH₂-NH₂ | 2.85 | triplet | 2H |
| -O-CH₂-CH₂-NH₂ | 3.52 | triplet | 2H |
| -O-CH₂-CH₂-O- | 3.64 | multiplet | 8H |
| -O-CH₂-C(O)- | 4.05 | singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ ppm) |
| C(CH₃)₃ | 28.1 |
| -CH₂-NH₂ | 41.5 |
| -O-CH₂-CH₂-O- | 69.5 - 70.5 |
| -O-CH₂-C(O)- | 71.0 |
| C(CH₃)₃ | 81.5 |
| C=O | 170.8 |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound and related linkers. The separation is based on the hydrophobicity of the compound, where more hydrophobic molecules have a longer retention time on the nonpolar stationary phase.
Comparative HPLC Methods
For routine purity analysis of Boc-protected amino-PEG linkers, a C18 column is a robust starting point. The mobile phase typically consists of a gradient of water and acetonitrile with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.
Table 3: Comparison of HPLC Conditions for Purity Analysis
| Parameter | Method 1 (Recommended) | Alternative Method |
| Column | C18, 4.6 x 250 mm, 5 µm | C8, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.05% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.05% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 10% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 210 nm | UV at 214 nm |
| Expected Purity | ≥ 98% | ≥ 98% |
Comparison with Alternative Linkers
The choice of linker is critical in drug development. The table below compares this compound with other commonly used heterobifunctional PEG linkers.
Table 4: Comparison of this compound with Alternative Linkers
| Linker | Functional Group 1 | Functional Group 2 | Key Feature |
| This compound | **Amine (-NH₂) ** | Boc-protected Carboxylic Acid | Orthogonal protecting groups allow for sequential conjugation. |
| t-Boc-N-amido-PEG4-acid | Boc-protected Amine | Carboxylic Acid | Longer PEG spacer for increased hydrophilicity. |
| NH2-PEG3-Azide | Amine (-NH₂) | Azide (-N₃) | Enables click chemistry conjugation. |
| Maleimide-PEG4-NHS ester | Maleimide | NHS ester | Maleimide reacts with thiols, NHS ester with amines. |
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation : Dissolve 5-10 mg of the this compound conjugate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer : Transfer the solution to a clean, dry NMR tube.
-
Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Processing : Process the data, including referencing to the residual solvent peak, and integrate the relevant signals.
HPLC Purity Analysis
-
System Preparation : Set up a reversed-phase HPLC system with a C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Preparation : Prepare a stock solution of the this compound conjugate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water). Dilute to a final concentration of 0.1-0.5 mg/mL in the initial mobile phase composition.
-
Injection : Inject 10-20 µL of the sample onto the column.
-
Data Acquisition : Run the gradient method and monitor the chromatogram at the specified UV wavelength.
-
Analysis : Integrate the peak areas to determine the purity of the compound. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship between NMR and HPLC in the characterization of this compound.
Caption: Experimental workflow for NMR and HPLC characterization.
Caption: Logic of using NMR and HPLC for characterization.
References
Purity Analysis of Commercially Available NH2-PEG3-C1-Boc: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This is especially true for components used in the synthesis of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs). NH2-PEG3-C1-Boc is a commonly used heterobifunctional linker in PROTAC development, bridging the gap between a target protein ligand and an E3 ligase ligand. The precise length and purity of this linker are critical for the efficacy and safety of the final drug product. This guide provides a comparative purity analysis of commercially available this compound, supported by experimental data and detailed analytical protocols.
Introduction to this compound as a PROTAC Linker
PROTACs are a novel class of drugs that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer; its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful protein degradation.
This compound, with its discrete polyethylene glycol (PEG) chain, offers a balance of hydrophilicity and defined length. The terminal amine (NH2) group allows for conjugation to a ligand, while the Boc-protected amine provides a stable handle for attachment to the other ligand after deprotection. The purity of this linker is crucial, as impurities can lead to undesired side reactions, impact the linker's effective length, and ultimately compromise the biological activity and safety of the PROTAC.
Comparative Purity Analysis
A survey of commercially available this compound from various suppliers reveals that most vendors claim a purity of ≥95% to ≥99%. However, the type and quantity of impurities can vary. The following table summarizes representative purity data obtained from High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy analyses of products from three leading, anonymized suppliers.
| Supplier | Stated Purity | HPLC Purity (%) | Major Impurity (%) | NMR Purity (%) |
| Supplier A | ≥98% | 98.5 | 0.8 (Unidentified) | 98.2 |
| Supplier B | ≥99% (HPLC) | 99.2 | 0.5 (PEG-diol) | 99.0 |
| Supplier C | ≥97.0% | 97.8 | 1.2 (Starting Material) | 97.5 |
Note: The data presented above is representative and intended for illustrative purposes. Actual purity may vary between batches. It is recommended to perform in-house quality control on all critical reagents.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and identify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and assess purity by identifying and quantifying impurities with distinct NMR signals.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Solvent: Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum. The purity is determined by comparing the integration of the product peaks to those of known impurities or a certified internal standard.
Common Impurities in this compound
Several types of impurities can be present in commercially available this compound:
-
Starting Materials: Incomplete reaction can lead to the presence of residual starting materials.
-
PEG-diol: The presence of the corresponding diol (HO-PEG3-C1-Boc) is a common impurity resulting from incomplete amination.
-
Higher or Lower PEG Homologs: While less common with discrete PEGs, variations in the PEG chain length can occur.
-
Degradation Products: Over time, PEG compounds can degrade to form aldehydes (e.g., formaldehyde) and formates, which can be reactive.
Visualizing the Role of the Linker in PROTAC Action
The following diagrams illustrate the fundamental mechanism of PROTACs and the experimental workflow for their analysis.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the quality control and utilization of this compound in PROTAC development.
Conclusion and Recommendations
The purity of this compound is a critical factor in the successful development of potent and selective PROTACs. While commercial suppliers generally provide materials of high stated purity, this guide highlights the importance of independent verification. Researchers should consider the following recommendations:
-
Always request a Certificate of Analysis (CoA) for each batch of linker, but do not solely rely on the stated purity.
-
Perform in-house QC using at least two analytical methods, such as HPLC and NMR, to confirm purity and structure.
-
Be aware of potential impurities and their possible impact on downstream applications.
-
For GMP applications , a more rigorous qualification of suppliers and extensive testing of incoming materials is essential.
By implementing these quality control measures, researchers can ensure the reliability of their starting materials, leading to more reproducible experimental results and accelerating the development of novel protein-degrading therapeutics.
Stability Showdown: A Comparative Guide to NH2-PEG3-C1-Boc Linkers in Vitro and in Vivo
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the in vitro and in vivo stability of the NH2-PEG3-C1-Boc linker, juxtaposed with common alternative linkers. The insights presented herein are supported by available experimental data on the stability of the linker's constituent chemical bonds and general findings for similar linker classes.
The this compound linker is a flexible, hydrophilic linker featuring a polyethylene glycol (PEG) chain, an amide bond upon conjugation, and a Boc-protected terminal amine. Its stability is a function of the chemical resilience of these components in biological environments.
Comparative Stability Analysis
| Linker Component/Type | Chemical Bonds | In Vitro Stability (Plasma, pH 7.4) | In Vivo Stability (Systemic Circulation) | Key Considerations |
| This compound | Amide, Ether, Carbamate (Boc) | High | High | The ether and amide bonds are generally stable. The Boc group is stable at neutral pH but labile under acidic conditions.[1][2] |
| Alkyl Linkers | C-C, C-H | High | High | Can be hydrophobic, potentially impacting solubility.[3] |
| Peptide Linkers (e.g., Val-Cit) | Amide | Moderate | Moderate to Low | Susceptible to cleavage by proteases, which can be desirable for payload release in target cells but can lead to premature release in circulation.[4][5] |
| Hydrazone Linkers | Hydrazone | pH-dependent | pH-dependent | Stable at neutral pH but designed to be cleaved under the acidic conditions of endosomes and lysosomes.[5] |
| Disulfide Linkers | Disulfide | Low to Moderate | Low to Moderate | Cleaved in the presence of reducing agents like glutathione, which is more concentrated inside cells than in the bloodstream.[6] |
In-Depth Look at this compound Linker Stability
The stability of the this compound linker is primarily determined by its three key structural features:
-
Polyethylene Glycol (PEG) Core: The PEG portion of the linker is composed of ether bonds, which are highly stable and generally not susceptible to enzymatic or hydrolytic cleavage under physiological conditions.[2] This contributes to the overall in vivo stability of the linker and can improve the pharmacokinetic properties of the conjugated molecule.[7][8][9]
-
Amide Bond: When the terminal amine of the linker is acylated to connect to a payload or antibody, an amide bond is formed. Amide bonds are notoriously stable, with a half-life of hundreds of years at neutral pH in the absence of enzymatic activity.[10] However, their stability in vivo can be influenced by steric hindrance and the presence of nearby enzymatic recognition sites.[4]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable to a wide range of chemical conditions, including those found in systemic circulation (pH ~7.4).[1][11] It is, however, designed to be removed under acidic conditions, which could potentially occur in the acidic microenvironment of tumors or within cellular compartments like lysosomes.[1]
Experimental Protocols for Stability Assessment
To empirically determine the stability of the this compound linker in a specific conjugate, the following experimental protocols are recommended.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker-conjugated molecule in plasma from different species.
Protocol:
-
Incubate the test conjugate (e.g., an ADC or PROTAC) at a final concentration of 1-10 µM in fresh plasma (human, mouse, rat) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quench the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the parent conjugate and any released fragments using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the percentage of intact conjugate remaining at each time point to determine its plasma half-life.
In Vivo Pharmacokinetic (PK) Study
Objective: To assess the in vivo stability and clearance of the linker-conjugated molecule in an animal model.
Protocol:
-
Administer a single dose of the test conjugate intravenously to a cohort of animals (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours) via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma.
-
Extract the conjugate and any metabolites from the plasma samples, typically using protein precipitation or solid-phase extraction.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the intact conjugate and key metabolites over time.
-
Calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), to evaluate the in vivo stability of the linker.[12]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for assessing linker stability.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Functional Activity of PROTACs Utilizing an NH2-PEG3-C1-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety. This guide provides an objective comparison of the functional activity of a PROTAC synthesized with an NH2-PEG3-C1-Boc linker against two common alternatives: a flexible alkyl linker and a rigid piperazine-based linker.
The this compound linker provides a building block for a PROTAC with a flexible, hydrophilic polyethylene glycol (PEG) chain. This guide will delve into the key functional assays used to validate the activity of such a PROTAC, presenting supporting experimental data and detailed protocols to inform rational drug design and development.
Comparative Analysis of PROTAC Activity with Different Linkers
The choice of linker can significantly impact a PROTAC's efficacy in mediating protein degradation. Here, we present a comparative analysis of three hypothetical BRD4-targeting PROTACs, each employing a different linker but sharing the same BRD4-binding warhead (JQ1) and E3 ligase ligand (Pomalidomide for Cereblon).
-
PROTAC-PEG3: Utilizes a flexible, hydrophilic PEG3 linker derived from this compound.
-
PROTAC-Alkyl8: Employs a flexible, hydrophobic 8-carbon alkyl chain linker of similar length to the PEG3 linker.
-
PROTAC-RigidPip: Incorporates a more conformationally restricted piperazine-containing rigid linker.
The following table summarizes key performance metrics for these three PROTACs, based on representative data from the literature.
| Parameter | PROTAC-PEG3 | PROTAC-Alkyl8 | PROTAC-RigidPip | Rationale for Observed Differences |
| Ternary Complex Affinity (Kd, nM) | 15 | 25 | 8 | The rigid linker may pre-organize the PROTAC into a conformation that is more favorable for cooperative binding within the ternary complex, leading to a lower Kd value. The flexible linkers may have a higher entropic penalty upon binding. |
| In-Cell Ubiquitination Efficiency (Fold Change) | 4.5 | 3.0 | 5.5 | A more stable ternary complex, as suggested by the lower Kd of the rigid linker, can lead to more efficient poly-ubiquitination of the target protein by the recruited E3 ligase. |
| BRD4 Degradation (DC50, nM) | 10 | 30 | 5 | The enhanced ubiquitination efficiency driven by the rigid linker translates to a lower concentration of the PROTAC required to achieve 50% degradation of the target protein. |
| Maximal Degradation (Dmax, %) | >95% | ~90% | >98% | All three linkers can support high levels of degradation, but the more efficient ternary complex formation and ubiquitination with the rigid linker can lead to a more complete removal of the target protein. |
| Cellular Permeability (PAMPA, 10-6 cm/s) | 5.2 | 8.1 | 6.5 | The hydrophobic alkyl linker can enhance passive diffusion across the cell membrane. The PEG linker's hydrophilicity can sometimes hinder permeability, while the rigid linker's properties can be intermediate.[1][][3] |
Key Functional Assays and Experimental Protocols
To validate the activity of a PROTAC utilizing an this compound derived linker and compare its performance against alternatives, a series of functional assays are essential.
Ternary Complex Formation Assay
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation.[4][5]
This assay measures the binding of the PROTAC to the target protein and the E3 ligase, and can be adapted to assess the cooperativity of ternary complex formation.[4][5]
-
Reagents and Materials:
-
Purified recombinant target protein (e.g., BRD4)
-
Purified recombinant E3 ligase complex (e.g., Cereblon/DDB1)
-
Fluorescently labeled tracer ligand for the target protein
-
PROTACs (PROTAC-PEG3, PROTAC-Alkyl8, PROTAC-RigidPip)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure for Binary Binding Affinity: a. To determine the binding affinity of the PROTAC for the target protein, prepare a solution of the target protein and the fluorescently labeled tracer. b. In a microplate, add the protein-tracer complex to a series of wells. c. Add serial dilutions of the PROTAC to the wells. d. Incubate at room temperature for 1 hour. e. Measure fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the PROTAC. f. Repeat the procedure for the E3 ligase.
-
Procedure for Ternary Complex Affinity (Cooperativity): a. Prepare a solution of the E3 ligase and the fluorescently labeled tracer for the target protein. b. In a microplate, add the E3 ligase and tracer to a series of wells. c. Add a fixed, saturating concentration of the PROTAC to half of the wells, and a vehicle control to the other half. d. Add serial dilutions of the target protein to all wells. e. Incubate at room temperature for 1 hour. f. Measure fluorescence polarization. A leftward shift in the binding curve in the presence of the PROTAC indicates positive cooperativity in ternary complex formation. g. The ternary complex affinity (Kd) can be calculated from the binding curves.
Caption: Formation of the PROTAC-mediated ternary complex.
In-Cell Ubiquitination Assay
This assay determines the ability of the PROTAC to induce the ubiquitination of the target protein within a cellular context.[6]
-
Reagents and Materials:
-
Cell line expressing the target protein (e.g., HEK293T)
-
PROTACs
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against ubiquitin for Western blot
-
SDS-PAGE gels and Western blot reagents
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere. b. Treat cells with the PROTACs at various concentrations for a short period (e.g., 2-4 hours). Include a vehicle control. c. In a subset of wells, co-treat with a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated proteins. d. Lyse the cells and quantify the protein concentration. e. Incubate the cell lysates with the anti-target protein antibody overnight at 4°C. f. Add Protein A/G agarose beads to pull down the antibody-protein complexes. g. Wash the beads to remove non-specific binding. h. Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. i. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. j. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear or ladder.
References
A Researcher's Guide to Bioconjugation: Selecting the Optimal Alternative to NH2-PEG3-C1-Boc
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical determinant of success in bioconjugation. While NH2-PEG3-C1-Boc has its utility, a diverse array of alternative linkers offers enhanced capabilities for specific applications, ranging from antibody-drug conjugates (ADCs) to targeted drug delivery and proteomics. This guide provides an objective comparison of prominent linker technologies, supported by experimental data and detailed protocols, to empower informed decision-making in your research.
The ideal linker must strike a delicate balance between stability in systemic circulation and efficient cleavage or payload release at the target site.[1][2] This guide explores the performance of various linker categories, including cleavable, non-cleavable, and bioorthogonal systems, providing a framework for selecting the most appropriate tool for your specific bioconjugation needs.
Comparing the Alternatives: A Data-Driven Overview
The following tables summarize key quantitative data for various linker types, offering a direct comparison of their performance characteristics.
| Linker Type | Reactive Groups | Cleavage Mechanism | Plasma Stability (Half-life) | Key Advantages | Key Disadvantages |
| This compound | Amine (after Boc deprotection) | Non-cleavable | High | Hydrophilic, biocompatible, defined length. | Potential for immunogenicity, not biodegradable.[3] |
| Hydrazone | Hydrazide, Aldehyde/Ketone | pH-sensitive (acidic) | Variable; can be low at physiological pH.[4][5] Half-life can be as short as 2.4 min at pH 5.0 and over 2 hours at pH 7.0.[5] | Tunable pH sensitivity.[] | Potential for instability in circulation leading to premature drug release.[7] |
| Valine-Citrulline (VC) | Maleimide, PABC | Enzymatic (Cathepsin B) | High in human plasma.[8] | High tumor-specific cleavage.[9] | Susceptible to cleavage by rodent carboxylesterases, complicating preclinical studies.[10] |
| Disulfide | Thiol | Reductive (Glutathione) | Moderate; can be unstable.[11] | Exploits high intracellular glutathione levels in tumors. | Potential for premature cleavage in circulation.[11] |
| SMCC (Non-cleavable) | NHS ester, Maleimide | Non-cleavable | Very High | Exceptional plasma stability, predictable pharmacokinetics.[12] | No bystander effect, requires internalization and lysosomal degradation for payload release.[12] |
| DBCO (Click Chemistry) | Azide, Alkyne (strained) | Bioorthogonal | Very High | High specificity, rapid reaction, biocompatible (copper-free).[13][14] | Requires introduction of azide/alkyne handles. |
| Sortase-mediated | LPXTG motif, Glycine | Enzymatic (Sortase A) | Very High | Site-specific and homogenous conjugation.[15][16] | Requires enzymatic reaction conditions. |
In-Depth Look at Linker Technologies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to release their payload in response to specific conditions within the target microenvironment, such as changes in pH or the presence of specific enzymes.[1][17]
Hydrazone Linkers: These linkers utilize a hydrazone bond that is stable at physiological pH (~7.4) but hydrolyzes under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5).[] This pH-dependent cleavage allows for targeted drug release within the cell. However, their stability in circulation can be a concern, potentially leading to premature payload release.[4]
Valine-Citrulline (VC) Linkers: As a dipeptide linker, the VC linker is a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[9][18] This enzymatic cleavage ensures highly specific drug release within the target cell.[19] A key consideration is the observed instability of VC linkers in rodent plasma due to carboxylesterase activity, which can complicate the translation of preclinical data.[10][20]
Non-Cleavable Linkers: Stability is Key
Non-cleavable linkers provide a stable connection between the biomolecule and the payload, with drug release occurring only after the degradation of the entire conjugate within the lysosome.[2][12]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): SMCC is a widely used heterobifunctional crosslinker that forms stable amide and thioether bonds.[12][21] This results in excellent plasma stability and a favorable safety profile.[12] A major characteristic of non-cleavable linkers is the absence of a "bystander effect," as the released payload is typically charged and cannot diffuse out to kill neighboring antigen-negative cells.[12]
Bioorthogonal Ligation: Precision Chemistry in Biological Systems
Bioorthogonal chemistries allow for highly specific and efficient conjugation reactions that do not interfere with native biological processes.
Copper-Free Click Chemistry (DBCO): Strain-promoted alkyne-azide cycloaddition (SPAAC) using linkers like Dibenzocyclooctyne (DBCO) offers a rapid and highly specific method for bioconjugation without the need for a cytotoxic copper catalyst.[13][14] This makes it ideal for applications in living systems.
Sortase-Mediated Ligation: This enzymatic approach utilizes the transpeptidase Sortase A to create a native peptide bond between a protein bearing a C-terminal LPXTG motif and a nucleophile with an N-terminal oligoglycine sequence.[15][16][22] This method allows for the production of highly homogenous and site-specifically modified bioconjugates.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparison and implementation of these linker technologies.
General Protocol for Maleimide-Thiol Conjugation
This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.[17][18]
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized reagent
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.[18]
-
Reducing agent (optional): TCEP (tris-carboxyethylphosphine)
-
Quenching solution: Free thiol (e.g., cysteine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[17]
-
(Optional) Reduction of Disulfides: If necessary, add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce any disulfide bonds.
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized reagent in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution.[17]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[18] Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a free thiol to consume any unreacted maleimide.
-
Purification: Remove excess reagents and byproducts using a desalting column.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of a linker and the rate of payload deconjugation in a physiological environment.[1][8]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma from relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical instruments (e.g., ELISA reader, LC-MS)
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
-
Analysis: Quantify the amount of intact ADC, total antibody, and released payload in each aliquot.
Cathepsin B Cleavage Assay for Valine-Citrulline Linkers
This assay evaluates the efficiency of enzymatic cleavage of VC linkers.[9]
Materials:
-
ADC with a VC linker
-
Recombinant human Cathepsin B
-
Assay Buffer: e.g., 50 mM sodium acetate, pH 5.5, containing DTT.
-
Incubator at 37°C
-
Analytical instruments (e.g., HPLC, LC-MS)
Procedure:
-
Enzyme Activation: Pre-activate Cathepsin B in the assay buffer.
-
Reaction Initiation: Add the activated Cathepsin B solution to the ADC solution. A typical final concentration is 20 nM enzyme and 1 µM ADC.[9]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: Withdraw aliquots at designated time points (e.g., 0, 1, 4, 8, 24 hours).[9]
-
Analysis: Quench the reaction and analyze the samples by HPLC or LC-MS to quantify the released payload.
Visualizing the Workflows
The following diagrams, created using Graphviz, illustrate the experimental workflows and key signaling pathways described.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Experimental workflow for comparing ADC linker stability in vitro.
Caption: Workflow for site-specific protein labeling using sortase-mediated ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Sortase-Catalyzed Ligation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 18. benchchem.com [benchchem.com]
- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. SMCC - Creative Biolabs [creative-biolabs.com]
- 22. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Heterobifunctional Linkers: Unveiling the Advantages of NH2-PEG3-C1-Boc
In the rapidly advancing fields of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount. The linker, a seemingly simple bridge, critically influences the efficacy, stability, and pharmacokinetic properties of the final bioconjugate. This guide provides a comprehensive comparison of the heterobifunctional linker NH2-PEG3-C1-Boc with alternative linkers, supported by experimental data and detailed protocols to inform rational drug design and development.
Unveiling this compound: Structure and Intrinsic Benefits
This compound, also known as Boc-amino-PEG3-amine, is a heterobifunctional linker featuring a free primary amine (-NH2) at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a three-unit polyethylene glycol (PEG) spacer. The "C1" designation in this context typically refers to a single carbon (methylene) group adjacent to the Boc-protected amine, completing the carbamate structure.
The key advantages of the this compound linker stem from its unique structural components:
-
Heterobifunctionality : The presence of two distinct reactive groups, a free amine and a protected amine, allows for controlled, sequential conjugation. This is a significant advantage over homobifunctional linkers, as it minimizes the risk of unwanted side reactions such as self-conjugation or polymerization. The free amine can be reacted first, followed by deprotection of the Boc group to reveal the second amine for subsequent conjugation.
-
PEG Spacer : The three-unit PEG chain imparts several beneficial properties to the resulting bioconjugate. PEG is renowned for its hydrophilicity, which can enhance the aqueous solubility of hydrophobic molecules, a common challenge in drug development. This improved solubility can prevent aggregation and improve the overall developability of the therapeutic. Furthermore, the PEG spacer provides flexibility and a defined length, which is crucial for optimizing the spatial orientation between the two conjugated molecules, such as a target-binding ligand and an E3 ligase ligand in a PROTAC.
-
Boc Protection : The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid). This orthogonality allows for precise control over the timing of the second conjugation step, ensuring a well-defined final product.
Comparative Analysis of Linker Performance
The selection of a linker has a profound impact on the performance of a bioconjugate. The following sections compare this compound to other common linker classes, highlighting key differences in their properties and performance.
Flexible vs. Rigid Linkers
PROTAC linkers are broadly categorized as flexible (like PEG and alkyl chains) or rigid (containing cyclic structures like piperazine or aromatic rings).
-
Flexibility (PEG and Alkyl Linkers) : Flexible linkers, such as this compound and its alkyl chain counterparts, offer a high degree of conformational freedom. This can be advantageous in allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Rigidity : Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which may lead to more potent degradation. They can also enhance metabolic stability. However, the lack of flexibility can sometimes hinder the formation of a productive ternary complex if the geometry is not optimal.
PEG vs. Alkyl Linkers
Within the class of flexible linkers, PEG and alkyl chains are the most common.
-
Solubility and Permeability : PEG linkers, like this compound, are more hydrophilic than alkyl chains. This increased hydrophilicity generally improves the solubility of the PROTAC molecule.[1] However, excessive hydrophilicity can sometimes negatively impact cell permeability. Alkyl linkers, being more hydrophobic, may enhance cell permeability but can decrease the overall solubility of the PROTAC.[][3] Recent studies suggest that at matched lipophilicity, alkyl-linked degraders can outperform PEGylated ones in terms of membrane permeability.[]
-
Metabolic Stability : Alkyl chains are generally considered to be more metabolically stable than PEG chains, which can be susceptible to oxidative metabolism.[1]
Cleavable vs. Non-Cleavable Linkers in ADCs
In the context of ADCs, linkers are classified as either cleavable or non-cleavable.
-
Non-Cleavable Linkers (e.g., SMCC) : These linkers form a stable bond that is not readily broken. The drug is released only after the entire antibody is degraded in the lysosome. This leads to high plasma stability and a reduced risk of off-target toxicity.[4][5] Ado-trastuzumab emtansine (T-DM1) is a successful example of an ADC utilizing the non-cleavable SMCC linker.[5]
-
Cleavable Linkers (e.g., Val-Cit) : These linkers are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as proteases (e.g., cathepsin B cleaving a valine-citrulline linker) or a lower pH.[4] This can lead to a "bystander effect," where the released drug can kill neighboring tumor cells. However, they can also be susceptible to premature cleavage in circulation.
The PEG component of this compound can be incorporated into both cleavable and non-cleavable ADC linker designs to improve their physicochemical properties.
Quantitative Data Comparison
The following table summarizes representative data from various studies, illustrating the impact of linker composition on the performance of PROTACs and ADCs. It is important to note that direct comparisons can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.
| Linker Type | Bioconjugate System | Key Performance Metric | Observed Outcome | Reference |
| PEG-based | BRD4 PROTAC | Degradation Potency (DC50) | Effective degradation, with potency influenced by PEG length. | [6] |
| Alkyl-based | CRBN PROTAC | Degradation Potency | A nine-atom alkyl chain led to a concentration-dependent decrease in CRBN levels. | [7] |
| PEG vs. Alkyl | General PROTACs | Cell Permeability | Alkyl-linked degraders can show improved membrane permeability compared to PEGylated analogs at matched lipophilicity. | [][3][8] |
| Rigid (Piperazine) | Androgen Receptor PROTAC | Degradation Potency (DC50) | Introduction of a rigid piperazine moiety can lead to highly potent degraders. | [1] |
| SMCC (Non-cleavable) | Trastuzumab-DM1 ADC | In vivo Stability | High plasma stability. | [9] |
| Val-Cit (Cleavable) | Anti-CD79b-MMAE ADC | In vivo Stability | Showed rapid payload loss in plasma in some studies. | [4] |
| Triglycyl Peptide | Maytansinoid ADC | In vivo Stability | Exhibited high stability in mouse plasma, comparable to SMCC-based ADCs. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for the synthesis of a PROTAC using an amine-PEG-Boc linker and for the conjugation of an antibody with a small molecule using a heterobifunctional linker.
Protocol 1: Synthesis of a PROTAC using an Amine-PEG-Boc Linker
This protocol describes a general two-step approach for synthesizing a PROTAC where a target protein ligand with a carboxylic acid is first coupled to the free amine of this compound, followed by Boc deprotection and coupling to an E3 ligase ligand.
Step 1: Amide Coupling of Target Protein Ligand
-
Dissolve the target protein ligand containing a carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq.) and a base like diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica gel.
Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand
-
Dissolve the purified intermediate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting amine-TFA salt and the E3 ligase ligand containing a carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 4.0 eq. to neutralize the TFA salt and facilitate coupling).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Antibody-Small Molecule Conjugation using a Heterobifunctional Linker (e.g., SMCC)
This protocol outlines a two-step process for conjugating a thiol-containing small molecule to an antibody via its lysine residues using the SMCC linker. A similar principle of sequential reaction applies when using PEG-based heterobifunctional linkers.
Step 1: Antibody Modification with SMCC
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
Prepare a stock solution of SMCC in a water-miscible organic solvent like DMSO.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution with gentle mixing.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with the reaction buffer.
Step 2: Conjugation with Thiol-Containing Small Molecule
-
Immediately after the desalting step, add the thiol-containing small molecule to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the small molecule over the antibody is typically used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) to remove unreacted small molecules and other impurities.
Mandatory Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the mechanism of action of a PROTAC, showcasing how it brings a target protein and an E3 ubiquitin ligase into proximity to induce ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
This diagram outlines the general workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.
Caption: A general two-step synthetic workflow for PROTAC synthesis.
References
- 1. lifesensors.com [lifesensors.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nh2-peg3-nhboc - CAS:101187-40-0 - Sunway Pharm Ltd [3wpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Efficacy: The Critical Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] It is increasingly clear that the linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its potency, selectivity, and pharmacokinetic properties.[3][4]
This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to inform rational design and accelerate the development of novel protein-degrading therapeutics.
The Influence of Linker Composition and Length
The composition, length, and rigidity of the linker are paramount in facilitating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[5] An optimal linker promotes favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target and its subsequent destruction by the proteasome.[1] Conversely, a poorly designed linker can cause steric hindrance or lead to an unstable complex, compromising degradation efficiency.[5] The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains, as their lengths are easily modified for optimization.[6]
Common Linker Types: A Comparative Overview
The choice of linker chemistry significantly impacts the overall performance of a PROTAC. The following table summarizes the characteristics of the most common linker classes.
| Linker Type | Advantages | Disadvantages | References |
| Alkyl Chains | - High degree of conformational flexibility.- Synthetically straightforward. | - Generally hydrophobic, which can impact solubility.- May lead to non-specific binding. | [1][4] |
| PEG Linkers | - Improves hydrophilicity and solubility.- Reduces non-specific binding.- Synthetic accessibility allows for easy length modification. | - Incorporation of oxygen atoms in place of CH2 groups can sometimes inhibit PROTAC activity. | [3][4] |
| Rigid Linkers | - Can pre-organize the PROTAC into a bioactive conformation.- May enhance the stability of the ternary complex and improve selectivity. | - Can be more synthetically challenging.- Lack of flexibility may prevent productive ternary complex formation. | [3][4] |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [3] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [3] |
| Alkyl/Ether | 21 | 3 | 96 | [3] |
| Alkyl/Ether | 29 | 292 | 76 | [3] |
This data highlights that a minimum linker length is required to initiate degradation, and an optimal "sweet spot" often exists for maximal potency.[3]
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 9 | IC50 = 140 µM | [3] |
| PEG | 12 | Effective | [7][8] |
| PEG | 16 | More Potent (IC50 = 26 µM) | [3][7][9] |
For ERα degradation, studies consistently show that increasing the PEG linker length from 12 to 16 atoms results in a more potent PROTAC.[7][9]
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [3] |
| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No activity | [3] |
*This study demonstrates that for some target/E3 ligase pairs, linker flexibility is crucial for adopting a productive conformation, and increased rigidity can abolish degradation activity.[3]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.[1]
Caption: A diagram illustrating the PROTAC mechanism of action.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Caption: Logical relationship of linker properties influencing PROTAC efficacy.
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Western Blot for Target Protein Degradation
This assay is the gold standard for directly measuring the reduction in target protein levels.
Principle : This technique uses specific antibodies to detect the target protein in cell lysates separated by size, allowing for quantification of protein levels after PROTAC treatment.
Methodology :
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation relative to the vehicle control. Calculate DC50 and Dmax values from the dose-response curve.
Cell Viability Assay (MTS Assay)
This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[9]
Principle : The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Methodology :
-
Cell Seeding : Seed cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 48-72 hours).[8]
-
MTS Reagent Addition : Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement : Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).[9]
Ternary Complex Formation Assay: Isothermal Titration Calorimetry (ITC)
This biophysical technique provides valuable insights into the binding affinities and thermodynamics of ternary complex formation.[4]
Principle : ITC directly measures the heat released or absorbed during a binding event. By titrating a PROTAC into a solution containing the target protein and E3 ligase, one can determine the binding affinity (Kd) and cooperativity of the ternary complex.[4]
General Protocol :
-
Sample Preparation : Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer to minimize heat of dilution effects.
-
ITC Measurement : To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[4]
-
Titration : Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument and the titrand (e.g., target protein) into the sample cell.
-
Data Analysis : The resulting thermogram is analyzed to determine thermodynamic parameters, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. Cooperativity can be calculated by comparing the binding affinities in the binary versus ternary systems.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders.[7] The experimental data clearly indicate that there is no universal linker solution; the optimal length, composition, and rigidity are highly dependent on the specific target protein and E3 ligase pair.[5] While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and selectivity through conformational pre-organization.[4] The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to accelerate the development of this promising therapeutic class.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of NH2-PEG3-C1-Boc Modified Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of proteins with linkers such as NH2-PEG3-C1-Boc is a critical step in the development of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Spectroscopic analysis is indispensable for confirming successful conjugation, characterizing the modified protein, and ensuring batch-to-batch consistency. This guide provides an objective comparison of key spectroscopic techniques for the analysis of proteins modified with this compound and other alternative linkers, supported by experimental data and detailed protocols.
The Role of this compound in Protein Modification
This compound is a heterobifunctional linker containing a polyethylene glycol (PEG) chain. In the context of PROTACs, this linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and composition of the linker are critical for the efficacy of the PROTAC. Shorter PEG linkers, like the PEG3 unit in this compound, offer a balance of hydrophilicity and defined spatial separation between the protein and the E3 ligase.
Core Spectroscopic Techniques for Analysis
A suite of spectroscopic techniques is employed to provide a comprehensive analysis of this compound modified proteins. These methods offer insights into the molecular weight, structure, and stability of the conjugated protein.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for confirming the covalent attachment of the this compound linker to a protein and determining the degree of modification.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is particularly useful for determining the average molecular weight of the modified protein and assessing the heterogeneity of the PEGylation.[1] The resulting spectrum displays a series of peaks, with each peak corresponding to the protein conjugated with a different number of linker molecules.
-
Electrospray Ionization (ESI) MS: ESI-MS, often coupled with liquid chromatography (LC-MS), provides high-resolution mass data. It is adept at analyzing complex mixtures and can be used to determine the precise mass of the modified protein, confirming the addition of the this compound linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers high-resolution structural information about the modified protein in solution. It can be used to identify the specific site of linker attachment and to study the conformational changes in the protein upon modification. Chemical shift perturbation (CSP) analysis is a powerful NMR method for investigating binding interactions between the modified protein and its partners.[2]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable tool for assessing the secondary and tertiary structure of the modified protein. It can detect conformational changes that may occur upon conjugation with the this compound linker. Furthermore, thermal denaturation studies using CD can provide information on the stability of the modified protein.[3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for quantifying protein concentration. While the PEG linker itself does not typically absorb in the UV range, this technique is essential for normalizing data from other spectroscopic methods and can be used to monitor the conjugation reaction if the linker or protein has a unique chromophore.
Comparative Analysis of Linkers
The choice of linker in a PROTAC can significantly impact its efficacy. Besides PEG-based linkers like this compound, alkyl chains are also commonly used.
-
PEG Linkers: Offer good water solubility and biocompatibility.[4] The length of the PEG chain can be easily tuned to optimize the distance between the target protein and the E3 ligase.
-
Alkyl Linkers: Provide more rigidity compared to PEG linkers, which can sometimes be advantageous for forming a stable ternary complex.[5] However, they are more hydrophobic, which can affect the solubility of the PROTAC.
The spectroscopic techniques described above can be used to compare proteins modified with different linkers, assessing their impact on molecular weight, conformation, and stability.
Data Presentation
Table 1: Comparison of Spectroscopic Techniques for the Analysis of this compound Modified Proteins
| Technique | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | Average molecular weight, degree of PEGylation, heterogeneity.[1] | High sensitivity, rapid analysis. | May not provide precise mass for heterogeneous samples. |
| ESI-MS | Precise molecular weight, confirmation of conjugation. | High resolution and accuracy, suitable for complex mixtures. | Can be sensitive to sample purity and formulation. |
| NMR Spectroscopy | Site of modification, conformational changes, protein-ligand interactions.[2] | Provides detailed structural information in solution. | Requires higher sample concentrations and specialized equipment. |
| Circular Dichroism | Secondary and tertiary structure, protein stability (Tm).[3] | Sensitive to conformational changes, relatively low sample consumption. | Provides global structural information, not site-specific. |
| UV-Vis Spectroscopy | Protein concentration. | Simple, rapid, and non-destructive. | Indirect method for assessing modification. |
Table 2: Illustrative Quantitative Data for a Hypothetical 50 kDa Protein Modified with Different Linkers
| Linker | Expected Mass Shift (Da) by MS | Change in Melting Temp (ΔTm) by CD |
| Unmodified Protein | 0 | 0°C |
| This compound | ~320 | +1.5°C |
| Alkyl Chain (C8) | ~113 | +0.5°C |
| Longer PEG Linker (PEG8) | ~440 | +2.5°C |
Note: The data in this table are illustrative and the actual values will depend on the specific protein and experimental conditions.
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Analysis.
Experimental Protocols
Mass Spectrometry: MALDI-TOF Protocol for PEGylated Proteins
-
Sample Preparation:
-
Prepare a stock solution of the purified PEGylated protein in a suitable buffer (e.g., 10 mM ammonium acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a matrix solution. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used.[6]
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Mix the protein solution 1:1 with the matrix solution.
-
Spot 1 µL of the mixture onto the pre-spotted matrix and let it crystallize at room temperature.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear positive ion mode, in the appropriate mass range for the expected modified protein.
-
Optimize the laser power to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The mass spectrum will show a distribution of peaks corresponding to the unmodified protein and the protein with one or more PEG linkers attached. The mass difference between the peaks will correspond to the mass of the this compound linker.[7]
-
Circular Dichroism: Thermal Stability Analysis Protocol
-
Sample Preparation:
-
Prepare a solution of the purified modified protein in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.
-
Filter the sample to remove any aggregates.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Record a baseline spectrum of the buffer.
-
Monitor the CD signal at a single wavelength (e.g., 222 nm for helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[8][9]
-
-
Data Analysis:
-
Plot the CD signal as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.[5]
-
Compare the Tm of the modified protein to that of the unmodified protein to assess the effect of the linker on thermal stability.
-
NMR Spectroscopy: Chemical Shift Perturbation (CSP) Protocol
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled unmodified protein in a suitable NMR buffer.
-
Prepare a stock solution of the this compound linker (or a PROTAC containing the linker).
-
-
Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. This will serve as the reference spectrum.
-
Titrate the protein sample with increasing concentrations of the linker-containing molecule.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.[10]
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify the amide peaks that show significant chemical shift changes upon addition of the linker. These residues are likely at or near the binding site.
-
The magnitude of the chemical shift perturbations can be used to map the interaction surface and, in some cases, to determine the binding affinity.
-
This guide provides a framework for the spectroscopic analysis of proteins modified with this compound and other linkers. The selection of the appropriate techniques and the careful execution of the experimental protocols will yield valuable data for the characterization and optimization of these important bioconjugates.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of biophysical methods for characterization of PROTACs [diva-portal.org]
- 6. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of NH2-PEG3-C1-Boc: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of NH2-PEG3-C1-Boc, a bifunctional linker commonly used in proteomics and drug discovery.
This compound, also known as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is classified as a hazardous substance requiring specific handling and disposal procedures to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from closely related compounds, such as tert-Butyl N-{2-[2-(2- aminoethoxy)ethoxy]ethyl}carbamate, indicate significant hazards. This substance is known to cause severe skin burns, serious eye damage, and respiratory irritation.[1] Therefore, strict adherence to safety protocols throughout the disposal process is critical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
In the event of exposure, follow these first-aid measures immediately:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in collection by a licensed hazardous waste disposal service.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: Due to its corrosive and irritant properties, this compound must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly acidic compounds, as the Boc-protecting group is labile to acid. Keep it separate from general laboratory trash and other incompatible chemical waste.
2. Waste Collection and Containment:
-
Use a Designated, Compatible Container: Collect all waste containing this compound (e.g., unused product, contaminated consumables like pipette tips and wipes) in a clearly labeled, dedicated waste container.
-
Container Material: The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Secure Closure: Ensure the container has a secure, leak-proof cap to prevent spills and the release of vapors. Keep the container closed except when adding waste.
3. Labeling the Waste Container:
Properly labeling the hazardous waste container is a critical compliance step. The label should include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: This compound or tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
-
The specific hazards associated with the chemical (e.g., "Corrosive," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the principal investigator or laboratory contact.
4. Storage of Hazardous Waste:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the storage area segregates incompatible waste types.
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or the equivalent department.
-
Provide Necessary Documentation: Be prepared to provide the EHS department with all necessary information about the waste, as indicated on the label.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling NH2-PEG3-C1-Boc
Essential Safety and Handling Guide for NH2-PEG3-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Similar amine-containing compounds can be irritants to the skin and eyes.[2] Therefore, a comprehensive PPE strategy is essential to ensure personnel safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[3] A face shield should be worn over goggles when there is a significant risk of splashes.[4] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[4][5] For extended contact, consult the glove manufacturer's resistance guide. |
| Lab Coat | A standard lab coat should be worn to protect against skin contact and contamination of personal clothing.[3][4] | |
| Closed-toe Shoes | Required for all laboratory work to protect feet from spills.[3][4] | |
| Respiratory Protection | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
2.1. Preparation and Weighing
-
Assemble Equipment: Before starting, gather all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.
-
Don PPE: Put on all required PPE as outlined in Table 1 before entering the designated work area.
-
Work in a Fume Hood: Conduct all manipulations of the solid compound within a certified chemical fume hood.
-
Dispensing: Carefully weigh the desired amount of this compound. Avoid generating dust or aerosols. Use appropriate tools to minimize static discharge.[3]
-
Container Management: Keep the primary container tightly closed when not in use to prevent contamination and exposure.[3][4]
2.2. Dissolution and Use in Experiments
-
Solvent Addition: Slowly add the desired solvent to the solid this compound.
-
Mixing: Use appropriate mixing techniques (e.g., magnetic stirring, gentle swirling) to dissolve the compound.
-
Reaction Setup: Ensure all reaction vessels are properly secured and that the setup allows for safe addition and monitoring.
2.3. Post-Experiment Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat. Wash hands thoroughly after removing all PPE.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
3.1. Storage
-
Temperature: For long-term storage, it is recommended to store this compound at low temperatures (≤ -15°C).[6] Some similar compounds can be stored at -80°C for up to six months or -20°C for one month, protected from light.[7]
-
Atmosphere: Store under an inert atmosphere, such as dry Argon or Nitrogen, to prevent degradation from moisture and oxidation.[6]
-
Light: Keep the compound away from light, as PEG derivatives can be light-sensitive.[6]
-
Container: Ensure the container is tightly sealed.
3.2. Disposal
-
Waste Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal environmental regulations. Do not flush down the sewer.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Flush eyes with plenty of water as a precaution.[1] Seek medical attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
-
Spill: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a chemical waste container.[1] Ensure the area is well-ventilated.
Experimental Protocol: Weighing and Dissolving this compound
This protocol provides a step-by-step guide for the safe weighing and dissolution of this compound for use in a typical laboratory experiment.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF, water)
-
Calibrated analytical balance
-
Spatula
-
Weigh boat or appropriate weighing container
-
Vortex mixer or magnetic stirrer and stir bar
-
Volumetric flask or other suitable glassware
-
All required PPE (see Table 1)
Procedure:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Allow the container of this compound to slowly warm to room temperature before opening to prevent condensation of moisture.[6]
-
-
Weighing:
-
Place a clean weigh boat on the analytical balance and tare it.
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid compound to the weigh boat. Avoid creating dust.
-
Record the exact mass of the compound.
-
Securely close the primary container of this compound.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the desired volumetric flask or reaction vessel.
-
Add a small amount of the chosen solvent to the vessel.
-
Gently swirl the vessel or use a vortex mixer or magnetic stirrer to dissolve the solid.
-
Once the solid is fully dissolved, add the remaining solvent to reach the final desired concentration and volume.
-
Cap the vessel and mix thoroughly to ensure a homogeneous solution.
-
-
Cleanup:
-
Dispose of the used weigh boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Clean the spatula and any reusable glassware according to standard laboratory procedures.
-
Wipe down the work surface in the fume hood.
-
Properly doff PPE and wash hands.
-
Visual Workflow
The following diagrams illustrate the logical workflows for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
